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  • Product: 3-Aminocyclobutanol
  • CAS: 1036260-25-9; 1036260-43-1; 4640-44-2

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of cis-3-Aminocyclobutanol: A Comprehensive Technical Guide

Executive Summary The cyclobutane ring has emerged as a privileged structural motif in modern drug discovery, offering unique conformational rigidity and favorable physicochemical properties. Specifically, cis-3-aminocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclobutane ring has emerged as a privileged structural motif in modern drug discovery, offering unique conformational rigidity and favorable physicochemical properties. Specifically, cis-3-aminocyclobutanol is a highly valued bifunctional building block utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., PF-04965842) [1], PARP14 inhibitors [2], and MDM2-p53 antagonists.

The primary synthetic challenge in utilizing 1,3-disubstituted cyclobutanes lies in the precise control of relative stereochemistry. Due to the puckered conformation of the four-membered ring, unselective reactions often yield difficult-to-separate mixtures of cis and trans diastereomers. This guide details a highly efficient, field-proven, three-step methodology to synthesize cis-3-aminocyclobutanol hydrochloride with >95% diastereomeric excess (d.e.), leveraging steric approach control to dictate the stereochemical outcome.

Retrosynthetic Strategy & Pathway Design

The most robust and scalable route to cis-3-aminocyclobutanol begins with the commercially available 3-oxocyclobutanecarboxylic acid . The retrosynthetic logic dictates a late-stage stereoselective ketone reduction, preceded by the installation of the protected amine via a Curtius rearrangement.

Retrosynthesis Target cis-3-Aminocyclobutanol (Target) Int1 cis-3-(Boc-amino)cyclobutanol (Intermediate) Target->Int1 Deprotection Int2 3-(Boc-amino)cyclobutanone (Key Precursor) Int1->Int2 Stereoselective Reduction SM 3-Oxocyclobutanecarboxylic acid (Starting Material) Int2->SM Curtius Rearrangement

Retrosynthetic pathway for cis-3-aminocyclobutanol from 3-oxocyclobutanecarboxylic acid.

Core Synthetic Workflow & Methodologies

Step 1: Curtius Rearrangement to 3-(Boc-amino)cyclobutanone

Causality & Logic: Direct amination of cyclobutanes is challenging. The Curtius rearrangement provides a traceless, thermodynamically driven method to convert a carboxylic acid into a primary amine. Diphenylphosphoryl azide (DPPA) is utilized to generate the acyl azide in situ. Upon heating, nitrogen gas is extruded, driving the rearrangement to an isocyanate intermediate. Conducting this reaction in the presence of tert-butanol traps the isocyanate, directly yielding the Boc-protected amine.

Protocol:

  • Charge a flame-dried flask with 3-oxocyclobutanecarboxylic acid (1.0 equiv) and anhydrous toluene (0.5 M).

  • Add triethylamine (1.2 equiv) and tert-butanol (5.0 equiv). Stir at room temperature for 10 minutes.

  • Dropwise add DPPA (1.1 equiv) while maintaining the internal temperature below 30 °C.

  • Gradually heat the reaction mixture to 80–90 °C and reflux for 4–6 hours until nitrogen evolution ceases.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-(Boc-amino)cyclobutanone as a white solid.

Step 2: Stereoselective Ketone Reduction (The Critical Step)

Causality & Logic: The cyclobutanone ring adopts a puckered conformation in solution. The bulky tert-butoxycarbonylamino (-NHBoc) group heavily favors an equatorial-like orientation to minimize steric clash. If a small hydride source like Sodium Borohydride (NaBH 4​ ) is used, the hydride can attack the carbonyl carbon from either the cis or trans face, leading to a near-thermodynamic mixture (~3:2 trans:cis) [2]. To achieve high cis-selectivity, L-Selectride (lithium tri-sec-butylborohydride) is employed. The extreme steric bulk of the tri-sec-butylborohydride anion prevents attack from the face occupied by the -NHBoc group. Consequently, the hydride attacks exclusively from the trans face (kinetic control), pushing the resulting hydroxyl group to the cis face relative to the amine [3].

Stereocontrol cluster_paths Ketone 3-(Boc-amino)cyclobutanone LSelectride L-Selectride (Bulky Hydride) Ketone->LSelectride Kinetic Control NaBH4 NaBH4 (Small Hydride) Ketone->NaBH4 Thermodynamic Control Cis cis Isomer (Major Product, >95%) LSelectride->Cis Anti-Attack (Steric Approach Control) Mixture cis/trans Mixture (~3:2 ratio) NaBH4->Mixture Unselective Attack (Both Faces)

Stereocontrol logic comparing L-Selectride and NaBH4 reduction pathways.

Protocol:

  • Dissolve 3-(Boc-amino)cyclobutanone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes to maintain internal temperature.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction carefully at -78 °C by adding a solution of NaOH (10% aq), followed by the slow addition of 30% H 2​ O 2​ to oxidize the organoborane byproducts.

  • Warm to room temperature, extract with EtOAc, wash with 10% Na 2​ SO 3​ (to quench excess peroxide), and dry over MgSO 4​ . Evaporation yields tert-butyl (cis-3-hydroxycyclobutyl)carbamate in >95% d.e.

Step 3: Deprotection and Salt Formation

Causality & Logic: The Boc group is cleanly cleaved under strongly acidic, anhydrous conditions. Using 4M HCl in dioxane prevents the formation of aqueous emulsions and directly yields the hydrochloride salt of the product. Isolating the amine as an HCl salt is critical because free low-molecular-weight amino-alcohols are highly hygroscopic, prone to air-oxidation, and can undergo intermolecular side reactions.

Protocol:

  • Dissolve tert-butyl (cis-3-hydroxycyclobutyl)carbamate in anhydrous dichloromethane (DCM).

  • Add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2–4 hours.

  • The product will precipitate out of the solution as a white solid.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford cis-3-aminocyclobutanol hydrochloride .

Quantitative Data: Reagent Impact on Stereoselectivity

The choice of reducing agent is the single most critical variable in this workflow. The table below summarizes the quantitative impact of hydride size on the diastereomeric ratio (d.r.) of the resulting cyclobutanol.

Reducing AgentHydride Steric BulkReaction Temp (°C)cis:trans RatioIsolated Yield (%)Mechanistic Driver
L-Selectride Very Large-78>95 : 5 85–90Kinetic (Steric Approach Control)
NaBH 4​ Small0 to RT~40 : 6095Thermodynamic Control
LiAlH 4​ Small0~50 : 5080Unselective / Mixed

Data synthesized from established cyclobutane reduction protocols [2][3].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized cis-3-aminocyclobutanol, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive validation tool.

  • 1 H-NMR NOESY: The defining characteristic of the cis isomer is the strong Nuclear Overhauser Effect (NOE) cross-peak between the methine proton adjacent to the amine ( Ha​ ) and the methine proton adjacent to the hydroxyl group ( Hb​ ). In the trans isomer, these protons are on opposite faces of the ring, and the NOE signal is absent or negligible.

  • Coupling Constants ( J ): The cis isomer typically exhibits distinct vicinal coupling constants compared to the trans isomer due to the fixed dihedral angles in the puckered cyclobutane ring.

References

  • Fensome, A., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Schenkel, L., et al. "Quinazolinones as PARP14 inhibitors." U.S. Patent No. 10,562,891 B2, 2020.
  • Grygorenko, O. O., et al. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 2010. URL:[Link]

Exploratory

Synthesis and Characterization of 3-Aminocyclobutanol Derivatives: A Technical Whitepaper

Executive Summary 3-Aminocyclobutanol and its derivatives have emerged as privileged scaffolds in modern medicinal chemistry. By imparting increased lipophilicity, metabolic stability, and structural rigidity to active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminocyclobutanol and its derivatives have emerged as privileged scaffolds in modern medicinal chemistry. By imparting increased lipophilicity, metabolic stability, and structural rigidity to active pharmaceutical ingredients (APIs), these motifs are prominently featured in next-generation therapeutics. Notable examples include the androgen receptor degrader (ARD) GDC-2992 for prostate cancer[1] and highly potent dual SIK2/SIK3 kinase inhibitors[2]. This whitepaper provides an in-depth, authoritative guide on the stereoselective synthesis and rigorous characterization of these critical building blocks, designed for drug development professionals.

Mechanistic Synthetic Routes & Causality

The utility of 3-aminocyclobutanol derivatives hinges entirely on controlling the cis/trans stereochemistry at the 1,3-positions. Direct reduction of 3-aminocyclobutanones typically yields the thermodynamically favored cis-alcohol due to hydride delivery from the less hindered face[3]. Accessing the trans-isomer requires strategic circumvention of this inherent bias.

Route A: The Mitsunobu Inversion Strategy

For unsubstituted or lightly substituted cyclobutane rings, the standard approach involves synthesizing the cis-alcohol and subsequently inverting the stereocenter. For example, cis-3-dibenzylaminocyclobutanol undergoes a Mitsunobu reaction with a carboxylic acid to form a trans-ester, which is then hydrolyzed and debenzylated[4].

  • Causality: The Mitsunobu reaction is selected because it guarantees complete Walden inversion via an SN2 mechanism. The bulky triphenylphosphine-DEAD betaine intermediate completely blocks the cis-face, forcing nucleophilic attack exclusively from the trans-face.

Route B: Chemo- and Biocatalytic Route

For sterically encumbered derivatives, such as the 2,2,4,4-tetramethylcyclobutane core found in GDC-2992, the Mitsunobu strategy fails due to extreme steric hindrance[1]. A state-of-the-art alternative leverages ketoreductase (KRED) biocatalysis[5]. Starting from inexpensive 2,2,4,4-tetramethylcyclobutane-1,3-dione, a chemocatalytic oxime-to-amine reduction is followed by a highly selective KRED-catalyzed ketone reduction[6].

  • Causality: Enzymatic reduction bypasses the steric limitations of small-molecule hydrides. The engineered KRED enzyme provides a highly specific chiral pocket that enforces hydride delivery exclusively to the re-face, yielding the trans-diastereomer with exceptional precision (>98:2 dr) while improving the process mass intensity (PMI) by 10-fold[1].

RouteSelection Start Target: 3-Aminocyclobutanol Subst Is the ring sterically hindered? (e.g., tetramethyl) Start->Subst Biocat Chemo- & Biocatalytic Route (KRED Catalysis) Subst->Biocat Yes (Bulky) Mitsunobu Mitsunobu Inversion Route (from cis-isomer) Subst->Mitsunobu No (Unsubstituted) TransIso1 High trans-dr (>98:2) Low PMI Biocat->TransIso1 TransIso2 Moderate Yield Stereoinversion Mitsunobu->TransIso2

Logical decision tree for selecting the optimal synthetic route for 3-aminocyclobutanols.

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system, where intermediate states provide unambiguous, measurable feedback that dictates the next operational step.

Protocol 1: Biocatalytic Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol

Reference Standard:[6]

  • Chemocatalytic Oxime Reduction: Dissolve 2,2,4,4-tetramethylcyclobutane-1,3-dione mono-oxime in methanol. Introduce a Ni-Al alloy catalyst under hydrogen atmosphere.

    • Causality: The oxime must be fully reduced to the primary amine prior to ketone reduction to prevent the formation of complex, inseparable hydroxylamine mixtures.

    • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed to enzyme addition until the oxime mass (M+H) is undetectable (<1% AUC).

  • KRED-Catalyzed Ketone Reduction: Adjust the solution pH to 7.0 using a phosphate buffer. Add the engineered ketoreductase (KRED) enzyme, NADP+ cofactor, and isopropanol (as a sacrificial reductant). Incubate at 30°C with gentle agitation.

    • Causality: Isopropanol drives the thermodynamic equilibrium forward by constantly regenerating NADPH via the enzyme's coupled recycling system.

    • Validation Checkpoint: Perform chiral GC analysis of the crude mixture. The protocol is validated when the diastereomeric ratio (dr) exceeds 98:2, confirming the enzyme's active site has not been denatured by localized solvent effects.

Protocol 2: Mitsunobu Inversion to trans-3-Aminocyclobutanol

Reference Standard:[4]

  • Stereochemical Inversion: To a solution of cis-3-dibenzylaminocyclobutanol and a nitrobenzoic acid in THF, add triphenylphosphine (PPh3). Cool the reactor to 0°C and dropwise add diisopropyl azodicarboxylate (DIAD).

    • Causality: Strict temperature control (0°C) dampens the exothermic formation of the highly reactive betaine intermediate, preventing premature decomposition that would drastically lower the inversion yield.

    • Validation Checkpoint: TLC monitoring (UV active). The complete disappearance of the cis-alcohol spot confirms quantitative betaine trapping.

  • Hydrolysis & Debenzylation: Hydrolyze the resulting ester using 2M NaOH. Subsequently, subject the intermediate to palladium-catalyzed hydrogenolysis (Pd(OH)2/C, H2 gas) to cleave the benzyl protecting groups.

    • Causality: Pd(OH)2 (Pearlman's catalyst) is prioritized over standard Pd/C due to its significantly higher oxidative activity, which is required to cleave sterically hindered dibenzylamines.

    • Validation Checkpoint: 1H NMR of the crude product must show the absolute absence of aromatic benzyl protons (7.2–7.4 ppm).

Characterization and Stereochemical Assignment

Characterizing the cis and trans isomers of 3-aminocyclobutanol derivatives relies on precise Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid geometry of the cyclobutane ring makes 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) the definitive diagnostic tools.

  • Mechanistic Logic: The NOE signal intensity is inversely proportional to the sixth power of the distance between two protons ( r−6 ). In the cis-isomer, the methine protons at C1 and C3 are syn to each other (distance < 5 Å), resulting in a strong, unambiguous NOE cross-peak. In the trans-isomer, these protons are anti to one another (distance > 5 Å), yielding no observable NOE transfer.

  • Causality: Relying on standard coupling constants ( J -values) in cyclobutanes is notoriously unreliable due to ring puckering dynamics. NOESY provides a spatial, self-validating measurement that is immune to these conformational fluctuations.

NMR_Logic Sample Isolated Cyclobutanol Derivative NOESY 1D / 2D NOESY NMR Sample->NOESY Signal Evaluate cross-peaks between H1 (methine) and H3 (methine) NOESY->Signal Cis Strong NOE Signal (cis-isomer) Signal->Cis Protons are syn (< 5 Å) Trans No/Weak NOE Signal (trans-isomer) Signal->Trans Protons are anti (> 5 Å)

Stereochemical assignment workflow using NOESY NMR for cyclobutanol derivatives.

Quantitative Route Comparison

To assist process chemists in selecting the appropriate methodology, the quantitative metrics of the primary synthetic routes are summarized below.

MetricMitsunobu Inversion RouteKRED Biocatalytic Route
Optimal Substrate Scope Unsubstituted / lightly substituted ringsBulky, sterically hindered rings (e.g., tetramethyl)
Typical Diastereomeric Ratio (dr) ~95:5 (trans:cis)>98:2 (trans:cis)
Process Mass Intensity (PMI) High (Generates stoichiometric waste)Low (~10-fold improvement over traditional methods)
Overall Yield (from dione) 30% – 45%75% – 85%
Key Advantage Utilizes standard, off-the-shelf reagentsGreen chemistry, highly scalable for API manufacturing
Key Limitation Poor step-efficiency; toxic hydrazine byproductsRequires specialized enzyme screening and buffer optimization

Conclusion

The synthesis of 3-aminocyclobutanol derivatives has evolved from inefficient, waste-heavy stereoinversion techniques to highly elegant biocatalytic processes. By understanding the causality behind steric hindrance and enzymatic pocket specificity, researchers can reliably scale these critical motifs for the next generation of targeted protein degraders and kinase inhibitors. Rigorous characterization via spatial NMR techniques ensures the stereochemical integrity required for clinical-grade APIs.

References

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol." Organic Letters, ACS Publications, 2025. URL: [Link]

  • Helal, C. J., et al. "Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors." Organic Letters, PubMed, 2004. URL: [Link]

  • "Synthesis method of trans-3-aminobutanol." Google Patents, CN112608243A, 2021.
  • "Structure–Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2025. URL: [Link]

Sources

Foundational

3-Aminocyclobutanol in Modern Medicinal Chemistry: Physicochemical Profiling, Synthetic Workflows, and Application in Targeted Protein Degradation

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary drug discovery. 3-Aminocyclobutanol has emerged as a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary drug discovery. 3-Aminocyclobutanol has emerged as a highly versatile, conformationally restricted aliphatic building block[1]. By integrating this cyclobutane derivative into small molecules, researchers can increase the fraction of sp3 carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability. This technical guide provides an in-depth analysis of the physicochemical properties, isomeric landscape, and self-validating synthetic protocols for utilizing 3-aminocyclobutanol in advanced therapeutic modalities, including Tyk2 inhibitors and PROteolysis TArgeting Chimeras (PROTACs)[2][3].

Physicochemical Profiling & Isomeric Landscape

The utility of 3-aminocyclobutanol lies in its rigid bifunctionality. The cyclobutane ring restricts the conformational flexibility of the amine and hydroxyl groups, pre-organizing the molecule into specific vectors. This pre-organization reduces the entropic penalty upon binding to target proteins, a critical factor in rational drug design.

Because the cyclobutane ring can be substituted at the 1- and 3-positions, the molecule exists in distinct cis and trans diastereomers. Each isomer projects its functional groups in entirely different trajectories, allowing medicinal chemists to rigorously probe structure-activity relationships (SAR).

Quantitative Data Summary

The following table consolidates the experimentally determined and computed physicochemical properties of 3-aminocyclobutanol and its commercially available salt forms[4][5][6][7].

Property / IdentifierFree Base (Unspecified)cis-Isomer (HCl Salt)trans-Isomer (Free Base)
CAS Number 4640-44-21219019-22-31036260-45-3
PubChem CID 4578988953308466329796147 (Sigma)
Molecular Formula C₄H₉NOC₄H₁₀ClNOC₄H₉NO
Molecular Weight 87.12 g/mol 123.58 g/mol 87.12 g/mol
Boiling Point 158 °CN/A (Solid >300 °C MP)158 °C (Predicted)
Density 1.153 g/cm³N/A1.153 g/cm³
Topological Polar Surface Area 46.3 Ų46.2 Ų46.3 Ų
Storage Temperature 2–8 °C-20 °C (Inert Gas)2–8 °C

Note: The free base is a highly polar, water-soluble compound. For long-term stability and ease of handling, the hydrochloride (1:1) salts are frequently preferred in laboratory settings[4][8].

Mechanistic Role in Medicinal Chemistry (Causality & E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a specific scaffold is chosen over a seemingly similar alternative (like a linear amino alcohol or a cyclopentyl derivative).

Kinase Inhibitors and Conformational Rigidity

In the development of kinase inhibitors, replacing a flexible linker with a cis-1,3-disubstituted cyclobutane ring locks the pharmacophore into a bioactive conformation. demonstrated that utilizing 3-aminocyclobutanol via a 1,4-addition to nitroimidazoles yields highly potent, structurally novel inhibitors[9]. The cis-geometry specifically aligns hydrogen bond donors and acceptors to optimally interact with the kinase hinge region, a feat impossible with highly flexible linear chains.

PROTAC Linker Engineering

In targeted protein degradation, the linker connecting the target-binding ligand and the E3 ligase ligand is not merely a passive spacer. The incorporation of trans-3-aminocyclobutanol into PROTAC linkers (e.g.,) introduces a rigid vector that dictates the spatial orientation of the ternary complex[2]. This rigidity prevents the PROTAC from collapsing onto itself in aqueous media (the "chameleon effect") and enhances the cooperative protein-protein interactions required for efficient ubiquitination.

PROTAC_Pathway Target Target Protein (e.g., Kinase) PROTAC PROTAC Molecule (3-Aminocyclobutanol Linker) Target->PROTAC Ternary Ternary Complex Formation PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->PROTAC Ubiquitin Polyubiquitination Ternary->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome

Fig 1: PROTAC degradation pathway utilizing a 3-aminocyclobutanol linker.

Experimental Protocols: Self-Validating Synthetic Workflows

Working with small, highly polar aliphatic amino alcohols presents unique challenges. The free base of 3-aminocyclobutanol is notoriously difficult to extract from aqueous layers during workup. The following protocol outlines a self-validating system for the orthogonal protection and functionalization of this scaffold.

Protocol: N-Boc Protection and O-Alkylation of 3-Aminocyclobutanol

Causality & Rationale: Direct alkylation or coupling of the unprotected amino alcohol often leads to complex mixtures of N-alkylated, O-alkylated, and bis-alkylated products. By selectively protecting the more nucleophilic amine with a tert-butyloxycarbonyl (Boc) group, we isolate the reactivity of the hydroxyl group. The reaction is kept at 0 °C to prevent exothermic degradation and ensure high chemoselectivity.

Step-by-Step Methodology:

  • Amine Protection (N-Boc Formation):

    • Step: Dissolve 3-aminocyclobutanol hydrochloride (1.0 eq, CAS: 1036260-25-9) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃[8][10].

    • Step: Cool the biphasic mixture to 0 °C using an ice bath.

    • Step: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

    • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains dark purple/pink) and the appearance of a higher Rf​ UV-inactive spot confirms conversion.

    • Workup: Extract with DCM. The Boc-protected intermediate is lipophilic enough to partition entirely into the organic layer, solving the aqueous solubility issue of the parent compound.

  • O-Alkylation (Etherification):

    • Step: Dissolve the N-Boc-3-aminocyclobutanol in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[4].

    • Step: Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Evolution of H₂ gas.

    • Causality: The cyclobutane ring is strained. While relatively stable, prolonged exposure to strong bases at elevated temperatures can trigger ring-opening side reactions. Maintain strict temperature control.

    • Step: Add the desired electrophile (e.g., an alkyl halide for linker extension) and allow to warm to room temperature over 4 hours.

    • Validation: LC-MS analysis must show the desired mass [M+H−tBu]+ or [M+Na]+ . The absence of epimerization (retention of cis or trans geometry) must be confirmed via 1H-NMR by analyzing the coupling constants ( J ) of the cyclobutane methine protons.

Synthetic_Workflow Start 3-Aminocyclobutanol (HCl Salt) Step1 N-Boc Protection (Boc2O, NaHCO3, DCM) Start->Step1 Yield >90% Step2 O-Alkylation / Coupling (NaH, Electrophile, THF) Step1->Step2 Maintain <0°C Step3 Boc Deprotection (4M HCl in Dioxane) Step2->Step3 Isomeric Purity Check Product Functionalized Cyclobutane Scaffold Step3->Product Final Isolation

Fig 2: Standard synthetic workflow for functionalizing 3-aminocyclobutanol.

Safety and Handling

According to the Globally Harmonized System (GHS), 3-aminocyclobutanol is classified as an Acute Tox. 4 (Oral) [6][7]. It is harmful if swallowed and causes skin, eye, and respiratory irritation (H302, H315, H319, H335)[11].

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, and a flame-retardant lab coat) is mandatory.

  • Storage: The compound should be stored under an inert gas (Nitrogen or Argon) at 2–8 °C (or -20 °C for long-term stability) to prevent oxidative degradation and moisture absorption[4][5][12].

References

  • PubChem (National Institutes of Health). "3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem." National Center for Biotechnology Information. URL:[Link]

  • Helal, C. J., et al. "Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors." Organic Letters, 2004. PubMed PMID: 15151431. URL:[Link]

  • Google Patents. "Synthesis method of trans-3-aminobutanol." Patent CN112608243A.

Sources

Exploratory

The Aminocyclitols: A Journey from Discovery to Rational Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The aminocyclitols, a fascinating class of natural products, have etched a significant mark in the annals of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The aminocyclitols, a fascinating class of natural products, have etched a significant mark in the annals of medicinal chemistry. From the revolutionary discovery of streptomycin, which turned the tide against tuberculosis, to the intricate design of modern glycosidase inhibitors, these amino-substituted cycloalkanes have consistently provided a rich scaffold for therapeutic innovation. This guide aims to provide a comprehensive journey through the world of aminocyclitols, navigating their historical discovery, unraveling their elegant biosynthetic logic, and dissecting the evolution of their synthetic chemistry. It is crafted for the discerning researcher, offering not just a recitation of facts, but a deeper understanding of the scientific rationale that has driven progress in this field. By exploring the causality behind experimental choices and highlighting the self-validating nature of robust protocols, we endeavor to equip the next generation of scientists with the knowledge to not only appreciate the legacy of aminocyclitols but to also build upon it.

The Dawn of an Era: Discovery and Classification

The story of aminocyclitols begins in 1944 with the landmark isolation of streptomycin from the soil bacterium Streptomyces griseus by Selman Waksman's group.[1][2] This discovery was a watershed moment, heralding the arrival of a powerful new class of antibiotics effective against a broad spectrum of bacteria, including the notorious Mycobacterium tuberculosis.[1][2] This seminal event catalyzed a wave of discovery, leading to the isolation of other clinically vital aminocyclitol-containing compounds, known as aminoglycoside antibiotics, such as neomycin, kanamycin, and gentamicin.[1][3]

Aminocyclitols are structurally characterized as polyhydroxylated cycloalkanes bearing one or more amino groups.[1][4] This fundamental structure allows for a wide range of stereochemical and functional group diversity, which in turn dictates their biological activity. They are broadly classified based on the nature of the aminocyclitol core and the substitution pattern of appended sugar moieties.[5]

A major class of aminocyclitols is the aminoglycosides , where the aminocyclitol core is glycosidically linked to one or more amino sugars.[1] These compounds are renowned for their antibacterial activity, which stems from their ability to bind to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[6][7] Another significant group is the C7N-aminocyclitols , which are characterized by a seven-carbon aminocyclitol core.[8][9] This family includes compounds with diverse biological activities, such as the antifungal agent validamycin A and the antidiabetic drug acarbose.[1][8]

The structural diversity and broad spectrum of biological activities have made aminocyclitols a compelling subject of study for chemists and biologists alike, driving decades of research into their natural origins and synthetic accessibility.

Nature's Blueprint: The Biosynthesis of Aminocyclitols

The intricate and elegant structures of aminocyclitols are assembled in nature through complex biosynthetic pathways. Understanding these pathways not only provides insight into the molecular logic of natural product synthesis but also offers opportunities for biosynthetic engineering to generate novel analogues.

The Streptomycin Pathway: A Paradigm of Aminocyclitol Biosynthesis

The biosynthesis of streptomycin is a well-studied example that illustrates the key steps in the formation of an aminoglycoside antibiotic. The entire molecule is derived from D-glucose, which undergoes a series of enzymatic transformations to yield the three distinct components: the aminocyclitol streptidine, the branched-chain sugar L-streptose, and N-methyl-L-glucosamine.[2][10] These three moieties are synthesized via independent pathways and are subsequently assembled.[2][7]

The formation of the central streptidine core begins with the cyclization of D-glucose-6-phosphate to myo-inositol.[2][10] This is followed by a series of oxidations, transaminations, and phosphorylations to introduce the two guanidino groups characteristic of streptidine.[10]

Streptomycin Biosynthesis D_glucose_6_phosphate D-Glucose-6-phosphate myo_inositol myo-Inositol D_glucose_6_phosphate->myo_inositol Cyclization streptidine_P Streptidine-6-P myo_inositol->streptidine_P Oxidation, Transamination, Phosphorylation, Guanidination streptomycin_P Streptomycin-P streptidine_P->streptomycin_P Glycosylation streptomycin Streptomycin streptomycin_P->streptomycin Dephosphorylation dTDP_glucose dTDP-Glucose dTDP_dihydrostreptose dTDP-Dihydrostreptose dTDP_glucose->dTDP_dihydrostreptose Rearrangement dTDP_dihydrostreptose->streptomycin_P N_methyl_L_glucosamine N-Methyl-L-glucosamine N_methyl_L_glucosamine->streptomycin_P Ferrier Carbocyclization enol_ether Enol Ether Pyran cyclohexanone Cyclohexanone enol_ether->cyclohexanone Rearrangement HgCl2 HgCl₂ (cat.)

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of 3-Aminocyclobutanol Isomers

Abstract The conformational landscape of small, substituted carbocycles is a cornerstone of modern stereochemistry and plays a pivotal role in medicinal chemistry and materials science. The cyclobutane ring, with its inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conformational landscape of small, substituted carbocycles is a cornerstone of modern stereochemistry and plays a pivotal role in medicinal chemistry and materials science. The cyclobutane ring, with its inherent strain and puckered nature, presents a fascinating case study in the interplay of steric and electronic effects that govern molecular shape and reactivity. This guide provides a comprehensive technical exploration of the conformational analysis of the cis and trans isomers of 3-aminocyclobutanol. We will delve into the fundamental principles of cyclobutane ring puckering, the critical role of intramolecular hydrogen bonding in dictating substituent orientation, and the synergistic application of advanced spectroscopic and computational techniques for elucidating the preferred three-dimensional structures of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important structural motif.

The Dynamic World of the Cyclobutane Ring: A Tale of Strain and Puckering

Unlike the planar representation often depicted in introductory texts, cyclobutane is not flat. A planar arrangement would impose severe angle strain (C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and significant torsional strain from eclipsing C-H bonds.[1][2][3] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[2][4][5] This puckering comes at the cost of a slight increase in angle strain as the C-C-C bond angles decrease further to around 88°.[2][4] However, the energetic relief from reduced eclipsing interactions makes the puckered conformation the global energy minimum.

The puckered conformation of cyclobutane gives rise to two distinct types of substituent positions, analogous to the well-known chair conformation of cyclohexane: axial and equatorial.[6][7][8] Axial substituents are oriented roughly parallel to the axis of symmetry of the ring, while equatorial substituents point away from the ring. The puckering is not static; the ring can rapidly interconvert between two equivalent puckered conformations, causing the axial and equatorial positions to interchange. The energy barrier for this ring-flipping is relatively low.[6]

The introduction of substituents on the cyclobutane ring breaks the degeneracy of these puckered conformations. The steric and electronic properties of the substituents will favor certain conformations over others, leading to a complex and fascinating conformational landscape.

The Role of Intramolecular Hydrogen Bonding in 3-Aminocyclobutanol Isomers

In 3-aminocyclobutanol, the presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH₂) group (a hydrogen bond donor and acceptor) introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction can significantly influence the conformational equilibrium by stabilizing specific arrangements of the substituents.[9] The formation of an intramolecular hydrogen bond depends on the distance and orientation between the donor and acceptor groups, which in turn is dictated by the stereochemistry (cis or trans) and the puckering of the cyclobutane ring.

For the 3-aminocyclobutanol isomers, two primary types of intramolecular hydrogen bonds are possible:

  • O-H···N: The hydroxyl group acts as the hydrogen bond donor, and the nitrogen of the amino group is the acceptor.

  • N-H···O: The amino group serves as the hydrogen bond donor, with the oxygen of thehydroxyl group as the acceptor.

The strength of these hydrogen bonds, and therefore their influence on conformational stability, is highly dependent on the geometry of the five- or six-membered ring formed by the hydrogen bond.

Conformational Analysis of trans-3-Aminocyclobutanol

In the trans isomer, the amino and hydroxyl groups are on opposite sides of the cyclobutane ring. Let's consider the possible puckered conformations and the potential for intramolecular hydrogen bonding.

  • Diequatorial (e,e) Conformation: In this arrangement, both the -OH and -NH₂ groups occupy equatorial positions. This conformation is generally favored for bulky substituents as it minimizes steric interactions with the rest of the ring. However, in a diequatorial arrangement, the donor and acceptor groups are relatively far apart, making the formation of a strong intramolecular hydrogen bond less likely.

  • Diaxial (a,a) Conformation: Here, both substituents are in axial positions. This would bring the hydroxyl and amino groups into closer proximity, potentially allowing for an intramolecular hydrogen bond across the ring. However, diaxial conformations are typically disfavored due to significant 1,3-diaxial steric interactions with the axial hydrogens on the other side of the ring.

Expected Predominant Conformation: For trans-3-aminocyclobutanol, a puckered conformation with the hydroxyl and amino groups in diequatorial positions is expected to be the most stable. While this may sacrifice the stabilization from a strong intramolecular hydrogen bond, the avoidance of severe 1,3-diaxial steric strain is likely the dominant factor.

Conformational Analysis of cis-3-Aminocyclobutanol

In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. This stereochemical arrangement has profound implications for the conformational equilibrium.

  • Axial-Equatorial (a,e) Conformation: In this conformation, one substituent is axial, and the other is equatorial. This arrangement brings the -OH and -NH₂ groups into close proximity on the same face of the ring, creating an ideal geometry for the formation of a stabilizing intramolecular hydrogen bond . This interaction can significantly lower the energy of the a,e conformation.

  • Equatorial-Axial (e,a) Conformation: This is equivalent to the a,e conformation due to ring flipping.

Expected Predominant Conformation: For cis-3-aminocyclobutanol, a puckered conformation with one substituent in an axial position and the other in an equatorial position is predicted to be the most stable. The driving force for this preference is the formation of a strong intramolecular hydrogen bond between the amino and hydroxyl groups. This energetic stabilization is expected to outweigh the steric penalty of having one substituent in an axial position.

Experimental and Computational Workflows for Conformational Analysis

A robust conformational analysis of the 3-aminocyclobutanol isomers requires a synergistic approach, combining experimental spectroscopic data with theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for elucidating the conformational preferences of cyclic molecules in solution.

Key NMR Parameters:

  • Chemical Shifts (δ): The chemical shifts of the protons on the carbons bearing the -OH and -NH₂ groups (the carbinol and amino protons) can provide clues about their electronic environment and, by extension, their axial or equatorial orientation.

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J values of the ring protons, one can deduce the puckering of the ring and the axial or equatorial disposition of the substituents.

    • Large ³J values (typically 8-13 Hz) are indicative of an anti-periplanar (dihedral angle ≈ 180°) relationship, which is characteristic of trans-diaxial protons.

    • Small ³J values (typically 0-5 Hz) suggest a syn-clinal (gauche) relationship (dihedral angle ≈ 60°), which is found between axial-equatorial and equatorial-equatorial protons.

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, regardless of their bonding connectivity. This is particularly useful for distinguishing between cis and trans isomers and for confirming spatial relationships predicted from coupling constant analysis. For example, in the cis isomer, a NOE would be expected between the axial proton on the carbon with the equatorial substituent and the axial proton on the carbon with the axial substituent.

Computational Chemistry

Theoretical calculations provide invaluable insights into the geometries, relative energies, and vibrational frequencies of different conformers.

Common Computational Methods:

  • Ab initio methods: These calculations are based on first principles and do not require empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) with appropriate basis sets (e.g., 6-311+G(d,p)) can provide highly accurate results for small molecules.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy and are widely used for conformational analysis.

A typical computational workflow involves:

  • Conformational Search: Identifying all possible low-energy conformers.

  • Geometry Optimization: Determining the minimum energy geometry for each conformer.

  • Frequency Calculation: Confirming that the optimized geometries are true minima (no imaginary frequencies) and obtaining thermodynamic data (e.g., Gibbs free energy).

  • Population Analysis: Calculating the relative populations of the conformers at a given temperature based on their Gibbs free energies.

Synthesis of cis- and trans-3-Aminocyclobutanol

The stereoselective synthesis of the cis and trans isomers of 3-aminocyclobutanol is crucial for their individual study.

Synthesis of trans-3-Aminocyclobutanol

A common strategy for the synthesis of the trans isomer involves a Mitsunobu reaction to invert the stereochemistry of one of the functional groups.[5]

A Representative Synthetic Protocol:

  • Starting Material: cis-3-(Dibenzylamino)cyclobutanol.

  • Mitsunobu Reaction: The cis-alcohol is reacted with a carboxylic acid (e.g., benzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD). This results in an Sₙ2-like inversion of the alcohol's stereocenter, yielding the trans-ester.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., with NaOH or KOH) to afford trans-3-(dibenzylamino)cyclobutanol.

  • Deprotection: The dibenzyl protecting group on the amine is removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst like Pd/C or Pd(OH)₂) to yield the final product, trans-3-aminocyclobutanol.

Synthesis of cis-3-Aminocyclobutanol

The cis isomer can be prepared through methods that favor the formation of a cis relationship between the functional groups, such as the reduction of a cyclic β-enamino ketone, though specific high-yielding syntheses for the cyclobutane system are less commonly reported than for cyclohexane analogues.

Data Summary and Visualization

IsomerPredicted Predominant ConformationKey Stabilizing/Destabilizing FactorsExpected NMR Signatures
trans-3-Aminocyclobutanol Diequatorial (e,e)- Minimization of 1,3-diaxial steric strain. - Weak or absent intramolecular H-bonding.- Complex multiplets for ring protons with a range of ³J values.
cis-3-Aminocyclobutanol Axial-Equatorial (a,e)- Strong intramolecular H-bonding. - Some steric strain from the axial substituent.- Distinct signals for axial and equatorial protons. - Characteristic small and large ³J values reflecting the puckered ring.

Diagrams

G cluster_0 Cyclobutane Ring Puckering Planar Planar Cyclobutane (High Torsional Strain) Puckered Puckered ('Butterfly') Conformation (Reduced Torsional Strain) Planar->Puckered Puckering

Caption: Puckering of the cyclobutane ring to relieve torsional strain.

G cluster_trans trans-3-Aminocyclobutanol cluster_cis cis-3-Aminocyclobutanol T1 Diequatorial (e,e) More Stable T2 Diaxial (a,a) Less Stable T1->T2 Ring Flip C1 Axial-Equatorial (a,e) (Intramolecular H-Bond) More Stable C2 Equatorial-Axial (e,a) (Intramolecular H-Bond) Equivalent to a,e C1->C2 Ring Flip

Caption: Conformational equilibria of trans and cis-3-aminocyclobutanol.

G start Start: cis- or trans-3-Aminocyclobutanol Isomer nmr NMR Spectroscopy (¹H, ¹³C, NOESY) start->nmr comp Computational Chemistry (DFT, ab initio) start->comp data_analysis Data Analysis and Interpretation nmr->data_analysis comp->data_analysis conclusion Elucidation of Predominant Conformation (Puckering, Substituent Orientation, H-Bonding) data_analysis->conclusion

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of cis- and trans-3-aminocyclobutanol provides an exemplary system for understanding the subtle yet powerful forces that govern molecular architecture. The puckered nature of the cyclobutane ring, combined with the profound influence of intramolecular hydrogen bonding in the cis isomer, leads to distinct and predictable conformational preferences for each stereoisomer. A comprehensive understanding of these preferences, achieved through the synergistic application of NMR spectroscopy and computational chemistry, is not merely an academic exercise. It is a critical component in the rational design of bioactive molecules, where the three-dimensional shape of a molecule is inextricably linked to its function. The principles and methodologies outlined in this guide serve as a robust framework for the conformational analysis of other substituted small-ring systems, providing researchers with the tools to unlock the full potential of these versatile chemical scaffolds.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Cycloalkanes. Imperial College London. [Link]

  • Conformers of Cycloalkanes. Lumen Learning. [Link]

  • Ring Conformation. ChemTalk. [Link]

  • 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

  • 12.2: Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. [Link]

  • Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. SMU. [Link]

  • Experimental data for C₄H₈ (cyclobutane). NIST Computational Chemistry Comparison and Benchmark Database. [Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. ACS Publications. [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PMC. [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscop. AIP Publishing. [Link]

  • Puckering structure in the infra-red spectrum of cyclobutane. Taylor & Francis. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. [Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link]

  • Intramolecular Hydrogen Bonding 2021. PMC - NIH. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • 3-Aminocyclobutanol | C4H9NO. PubChem - NIH. [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ACS Publications. [Link]

  • Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations. PubMed. [Link]

  • 4.6 Axial and Equatorial Bonds in Cyclohexane. OpenStax. [Link]

  • Cyclohexanes 2: Chairs, Axial & Equatorial Substituents, and Ring-Flips. YouTube. [Link]

  • Chair Cyclohexane. University of Wisconsin-Platteville. [Link]

  • Cyclic conformation. College of Saint Benedict & Saint John's University. [Link]

  • Axial vs Equatorial Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of trans-3-Aminocyclobutanol: A Comprehensive Guide

Introduction: The Strategic Value of a Conformationally Restricted Scaffold In modern drug development, the transition from planar, sp²-rich molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Conformationally Restricted Scaffold

In modern drug development, the transition from planar, sp²-rich molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic properties. trans-3-Aminocyclobutanol (C₄H₉NO) has emerged as a highly privileged building block in this paradigm. It serves as a polar, conformationally restricted spacer that enhances aqueous solubility and metabolic stability while minimizing efflux.

This bifunctional cyclobutane has been instrumental in the discovery of blood-brain barrier-penetrant ATM kinase inhibitors such as AZD1390 [1], highly potent dual SIK2/SIK3 inhibitors [2], and selective PKC-θ inhibitors [3]. However, the successful integration of this moiety relies entirely on the absolute verification of its trans stereochemistry, as contamination with the cis-isomer can drastically alter the vector of attached pharmacophores, obliterating target affinity.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of trans-3-aminocyclobutanol (typically handled as its hydrochloride salt), detailing the causality behind the observed NMR, IR, and MS phenomena.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclobutane ring exists in a dynamic, puckered "butterfly" conformation. In the trans-1,3-disubstituted configuration, the hydroxyl (-OH) and amine (-NH₂) groups occupy axial and equatorial positions (a,e or e,a), pointing to opposite faces of the ring.

  • ¹H NMR Causality: Because the molecule possesses a plane of symmetry passing through C1 and C3, the two methylene groups (C2 and C4) are chemically equivalent. However, the two protons on each methylene carbon are diastereotopic . One proton is cis to the hydroxyl and trans to the amine, while the other is trans to the hydroxyl and cis to the amine. This magnetic inequivalence results in a complex AA'BB' spin system, manifesting as two distinct multiplets in the 2.20–2.65 ppm range.

  • Stereochemical Gatekeeping (NOESY): 1D ¹H NMR alone cannot definitively distinguish the trans-isomer from the cis-isomer. In the cis-isomer (diequatorial or diaxial), the C1-H and C3-H protons can be in close spatial proximity (1,3-diaxial interaction). In the trans-isomer, they point in opposite directions. Therefore, the absence of a NOE cross-peak between the C1-H (~4.4 ppm) and C3-H (~3.8 ppm) is the definitive proof of the trans configuration.

Mass Spectrometry (MS)

Electrospray ionization (ESI) of trans-3-aminocyclobutanol yields a robust protonated molecular ion [M+H]⁺ at m/z 88.1.

  • Fragmentation Causality: The primary fragmentation pathway involves the inductive cleavage of the amine group. The loss of ammonia (-17 Da) yields a fragment at m/z 71.1. This is highly favored because the resulting cyclobutyl carbocation is stabilized by non-classical ring delocalization. A secondary loss of water (-18 Da) from the parent ion yields a fragment at m/z 70.1.

Infrared (IR) Spectroscopy
  • Vibrational Causality: When analyzed as a hydrochloride salt, the free -NH₂ stretch is replaced by a broad, complex -NH₃⁺ stretching band that overlaps with the C-H stretching region (2800–3200 cm⁻¹). The O-H stretch appears as a distinct, broad band around 3350 cm⁻¹, broadened significantly by extensive intermolecular hydrogen bonding in the solid-state crystal lattice.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments for trans-3-Aminocyclobutanol Hydrochloride (D₂O, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 4.35 – 4.45m1HC1-H (CH-OH)
¹H 3.75 – 3.85m1HC3-H (CH-NH₃⁺)
¹H 2.55 – 2.65m2HC2-H , C4-H (Diastereotopic, cis to NH₃⁺)
¹H 2.20 – 2.30m2HC2-H , C4-H (Diastereotopic, trans to NH₃⁺)
¹³C 63.5s-C 1 (CH-OH)
¹³C 42.8s-C 3 (CH-NH₃⁺)
¹³C 38.2s-C 2, C 4 (CH₂ groups)

Table 2: Key MS and FT-IR (ATR) Parameters

Analytical MethodKey FeatureValueMechanistic Interpretation
MS (ESI+) [M+H]⁺m/z 88.1Intact protonated molecular ion
MS (ESI+) [M+H - NH₃]⁺m/z 71.1Alpha-cleavage yielding cyclobutyl carbocation
IR (ATR) O-H Stretch~3350 cm⁻¹Broadened by solid-state H-bonding
IR (ATR) N-H Stretch~2900–3100 cm⁻¹Characteristic primary amine hydrochloride
IR (ATR) C-O Stretch~1060 cm⁻¹Secondary alcohol C-O bond

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol acts as a self-validating system. MS and IR provide orthogonal confirmation of functional groups and mass, while 2D NMR acts as the definitive stereochemical gatekeeper. If the NOESY spectrum fails the validation criteria, the batch is flagged for recrystallization, preventing downstream synthetic failures.

Step 1: Sample Preparation (NMR)

  • Weigh 10–15 mg of trans-3-aminocyclobutanol hydrochloride.

  • Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O). Note: D₂O is chosen over CDCl₃ due to the high polarity of the salt. Exchangeable -OH and -NH₃⁺ protons will exchange with deuterium and disappear from the spectrum, cleanly isolating the aliphatic ring protons.

  • Add 0.05% tetramethylsilane (TMS) or calibrate to the residual HDO peak at 4.79 ppm.

Step 2: NMR Data Acquisition & Stereochemical Validation

  • Acquire standard ¹H (16 scans, relaxation delay 2s) and ¹³C (1024 scans) spectra.

  • Critical Validation: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms).

  • Analyze the cross-peaks: If a cross-peak exists between the multiplets at ~4.4 ppm and ~3.8 ppm, the sample is contaminated with the cis-isomer. The absolute absence of this peak validates the trans-isomer.

Step 3: LC-MS Analysis

  • Dilute the sample to 1 µg/mL in a 50:50 mixture of HPLC-grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Confirm the presence of the m/z 88.1 base peak and the m/z 71.1 fragmentation peak.

Step 4: FT-IR Analysis (ATR)

  • Ensure the diamond crystal of the ATR-FTIR spectrometer is clean and background-subtracted.

  • Place 1–2 mg of the dry, solid hydrochloride salt directly onto the crystal.

  • Apply uniform pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Analytical Workflow Visualization

G Start Synthesize/Isolate 3-Aminocyclobutanol NMR 1H NMR & 2D NOESY Data Acquisition Start->NMR MS LC-MS Analysis (m/z 88.1 [M+H]+) Start->MS IR FT-IR Spectroscopy (O-H, N-H stretches) Start->IR Analyze Analyze C1-H and C3-H Spatial Proximity NMR->Analyze NOE_Yes Strong NOE Observed between C1-H & C3-H Analyze->NOE_Yes Protons are syn NOE_No No NOE Observed between C1-H & C3-H Analyze->NOE_No Protons are anti Cis cis-3-Aminocyclobutanol (Diequatorial/Diaxial) NOE_Yes->Cis Trans trans-3-Aminocyclobutanol (Axial-Equatorial) NOE_No->Trans

Workflow for the spectroscopic validation and stereochemical elucidation of 3-aminocyclobutanol.

References

  • Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390 ACS Public
  • Structure–Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor ACS Public
  • Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Journal of Medicinal Chemistry - ACS Public
Foundational

The Puckered Paradigm: Engineering Cyclobutane Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Drug Discovery & Optimization (Taipei, Taiwan) Executive Summary In our drug discovery facilities, I frequently encounter lead compounds that hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Drug Discovery & Optimization (Taipei, Taiwan)

Executive Summary

In our drug discovery facilities, I frequently encounter lead compounds that hit a developmental "brick wall" during late-stage optimization. These failures are often driven by the metabolic liabilities of planar aromatic rings or the lipophilic burden of large, flexible cycloalkanes. To circumvent these dead ends, the strategic incorporation of cyclobutane scaffolds has emerged as a mechanistically sound escape route.

Moving away from "flatland" (planar 2D structures) into 3D architectures is a cornerstone of modern drug design. The cyclobutane ring, characterized by its high ring strain and conformational rigidity, serves as a strategic bioisostere that can constrain peptide backbone angles, enforce specific secondary structures, and ultimately enhance receptor binding selectivity[1]. This whitepaper explores the physicochemical mechanics of cyclobutane scaffolds, their clinical validation in FDA-approved therapeutics, and the self-validating synthetic protocols required to engineer them.

The Physicochemical Mechanics of Cyclobutane Rings

Unlike planar phenyl rings, the four-membered cyclobutane ring is not flat. To relieve torsional strain, it adopts a "puckered" (butterfly) conformation. This 3D nature allows it to project substituents into distinct spatial vectors, making it an exceptional bioisostere for phenyl rings, gem-dimethyl groups, and larger, more metabolically labile cycloalkanes[2].

When we replace a planar phenyl ring with a puckered, 3D cyclobutane scaffold, we fundamentally alter the molecule's physicochemical properties[3]. For instance, incorporating a trifluoromethyl ( CF3​ ) group onto the cyclobutane ring introduces a powerful metabolic blocker, while a carboxylic acid moiety can enhance aqueous solubility[3].

Quantitative Data: Isosteric Scaffold Comparison

To illustrate the impact of these bioisosteric replacements, the following table summarizes the physicochemical shifts observed when transitioning from a standard phenyl ring to a cyclobutane or a bicyclo[1.1.1]pentane (BCP) scaffold.

PropertyPhenyl Ring (e.g., Benzoic Acid)Cyclobutane (e.g., 3- CF3​ -cyclobutane)Bicyclo[1.1.1]pentane (BCP)
3D Geometry Planar (2D)Puckered (3D)[2]Rigid Cage (3D)
Lipophilicity (LogP) High (Baseline)Moderate (Reduced by ~0.5-1.0 units)Low (Reduced by ~1.0-1.5 units)
Aqueous Solubility PoorImprovedHighly Improved
Metabolic Stability Low (CYP450 Oxidation)Moderate to High ( CF3​ blocks metabolism)[3]High
Conformational Rigidity RigidSemi-rigid (Puckered conformation)[4]Highly Rigid

Rational Drug Design & Clinical Validation

The theoretical benefits of cyclobutanes are heavily validated by clinical success. At least four cyclobutane-containing drugs are currently on the market, solving critical liabilities that their parent scaffolds could not[4].

  • Toxicity Reduction (Carboplatin): The chemotherapy agent cisplatin is notorious for severe nephrotoxicity. By replacing cisplatin's two chlorine atoms with a cyclobutane-1,1-dicarboxylic acid moiety, researchers developed carboplatin, which exhibits a drastically lower nephrotoxicity profile[4].

  • Metabolic Clearance Optimization (Ivosidenib): During the optimization of IDH1 inhibitors, metabolic instability of a cyclohexane moiety caused rapid clearance. As detailed by , replacing the cyclohexyl amine with a difluorocyclobutanyl amine brought the metabolic stability into a highly favorable medium clearance range. This optimization led directly to the development of ivosidenib (Tibsovo), approved by the FDA in 2018 for IDH1-mutant cancers[4].

  • Conformational Restriction (Lobucavir): Natural nucleosides utilize a flexible tetrahydrofuran ring. In contrast, the conformationally rigid 4-membered cyclobutane ring on BMS's lobucavir favors a single puckered conformation, enhancing its antiviral activity profile[4].

G A Lead Compound (Phenyl Scaffold) B Identify Liabilities (High LogP, CYP Metabolism) A->B C Bioisosteric Replacement (Cyclobutane Scaffold) B->C D ADME Profiling (Clearance, Solubility) C->D E Optimized Candidate (Improved PK/PD) D->E

Caption: Workflow for bioisosteric replacement of phenyl rings with cyclobutanes.

Synthetic Methodologies: The [2+2] Photocycloaddition

Historically, synthesizing cyclobutanes was a major bottleneck due to the high activation barriers associated with ring strain. As an application scientist, I rely heavily on visible-light photoredox catalysis to bypass these thermal constraints. By utilizing triplet energy transfer (EnT), we can access reactive diradical intermediates under exceptionally mild conditions[5].

Protocol 1: Self-Validating Synthesis of Cyclobutanes via Photoredox Catalysis

Context: This protocol outlines the intermolecular [2+2] photocycloaddition of an alkene and an enone.

  • Step 1: Reagent and Photocatalyst Preparation

    • Action: Dissolve the alkene and enone substrates (1.0 equiv and 1.5 equiv, respectively) in anhydrous acetonitrile. Add an Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , 1-2 mol%).

    • Causality: Acetonitrile is selected for its high polarity, which stabilizes polar transition states, and its optical transparency in the visible spectrum, ensuring maximum photon flux reaches the catalyst.

  • Step 2: Degassing via Freeze-Pump-Thaw (Critical Step)

    • Action: Submerge the reaction vessel in liquid nitrogen until frozen. Apply high vacuum ( 10−3 mbar) for 5 minutes. Seal the vessel, thaw in a water bath, and backfill with Argon. Repeat three times.

    • Causality: Molecular oxygen is a potent triplet quencher. If present, it will intercept the excited state of the photocatalyst via energy transfer, generating singlet oxygen and completely shutting down the desired [2+2] cycloaddition cycle.

    • System Validation: Utilize an inline dissolved oxygen (DO) optical probe. The system is validated for irradiation only when DO levels register < 0.1 ppm.

  • Step 3: Visible Light Irradiation

    • Action: Irradiate the vessel using a 450 nm Blue LED array at ambient temperature (25°C) for 12-24 hours.

    • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium complex, ensuring efficient excitation without delivering excess thermal energy that could degrade sensitive functional groups.

  • Step 4: In-Process Control (IPC) and Reaction Termination

    • Action: Pull 10 µL aliquots every 4 hours for LC-MS analysis.

    • System Validation: The protocol validates itself when the chromatographic disappearance of the starting enone mass perfectly correlates with the emergence of the [M+H]+ cyclobutane product mass, with a strict absence of +16 Da peaks (which would indicate oxygen leakage and subsequent photo-oxidation).

G A Substrate Preparation (Alkene + Enone) B Photocatalyst Addition (e.g., Ir/Ru complex) A->B C Degassing (Freeze-Pump-Thaw) B->C D Blue LED Irradiation (Energy Transfer) C->D E Cyclobutane Product Isolation D->E

Caption: Photochemical [2+2] cycloaddition workflow for cyclobutane synthesis.

ADME Profiling: Validating the Bioisosteric Shift

When replacing a phenyl ring with a cyclobutane bioisostere, the primary goal is often to reduce lipophilicity (LogP) to improve aqueous solubility and reduce off-target binding[3]. Research published in the highlights how replacing planar systems with 3D puckered rings (like oxetanes and cyclobutanes) dramatically improves unbound whole blood potency and addresses amide hydrolysis clearance mechanisms[6].

Protocol 2: Self-Validating Shake-Flask LogP Determination

Context: To prove the cyclobutane candidate is superior to the phenyl lead, we must accurately measure the partition coefficient (LogP)[3].

  • Step 1: Phase Pre-Saturation

    • Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours. Separate the phases using a separatory funnel.

    • Causality: n-Octanol and water are not perfectly immiscible. Pre-saturating the phases prevents volume shifts and thermodynamic changes during the actual compound partitioning, ensuring the measured equilibrium reflects the compound's true behavior, not solvent equilibration[3].

  • Step 2: Compound Partitioning

    • Action: Dissolve 1 mg of the cyclobutane candidate in 10 mL of the pre-saturated aqueous phase. Add 10 mL of the pre-saturated n-octanol phase. Shake mechanically at 25°C for 24 hours.

  • Step 3: Quantification and Validation

    • Action: Allow phases to separate completely. Quantify the compound concentration in both phases using HPLC-UV.

    • System Validation: Run a reference standard (e.g., Propranolol, known LogP = 3.28) in parallel. The assay system is self-validating if the calculated LogP of the reference falls within ±0.05 log units of its established literature value.

Conclusion

The cyclobutane ring is no longer a synthetic curiosity; it is a fundamental pillar of modern medicinal chemistry. By leveraging its unique puckered geometry, scientists can systematically dismantle the metabolic and physicochemical liabilities of traditional planar scaffolds. Supported by advanced photoredox methodologies, the integration of cyclobutanes will continue to yield highly optimized, clinical-grade therapeutics.

References

  • ACS Publications. "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing." Journal of Medicinal Chemistry. URL:[Link]

  • National Institutes of Health (NIH). "Cyclobutanes in Small-Molecule Drug Candidates." PMC. URL:[Link]

  • MDPI. "FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021." MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Routes to 3-Aminocyclobutanol-Derived Heterocycles in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Strategic Value of the 3-Aminocyclobutanol Motif In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction: The Strategic Value of the 3-Aminocyclobutanol Motif

In modern medicinal chemistry, the 3-aminocyclobutanol scaffold has emerged as a privileged building block. Historically, flexible aliphatic amines (like piperidines and pyrrolidines) were the default choices for basic centers in drug design. However, these motifs often suffer from metabolic liabilities, particularly oxidation by Aldehyde Oxidase (AO)[1].

By employing scaffold hopping to incorporate the sterically constrained 3-aminocyclobutanol core, drug developers can achieve three critical advantages:

  • Metabolic Evasion: The rigid cyclobutane ring disrupts the planar transition states required by AO, significantly extending the in vivo half-life of the resulting heterocycles[1].

  • Vectorial Precision: The distinct cis and trans stereoisomers allow chemists to precisely project pharmacophores into tight binding pockets, a strategy successfully utilized in MDM2-p53 inhibitors[2] and targeted protein degraders (PROTACs)[3].

  • Enhanced Lipophilic Efficiency (LipE): The tetramethylated variants of this core (e.g., 2,2,4,4-tetramethylcyclobutane) impart increased lipophilicity and structural rigidity without adding excessive molecular weight[3].

Core Synthesis: Overcoming Stereochemical Challenges

The synthesis of the 3-aminocyclobutanol core itself has historically been a bottleneck. Traditional methods relied on the reduction of oxime intermediates using superstoichiometric, abrasive reagents like Nickel-Aluminum (Ni-Al) alloy or Raney Nickel. These methods are waste-intensive, highly corrosive, and yield poor diastereomeric ratios (typically ~65:35 trans:cis)[3].

To support late-stage clinical manufacturing, a next-generation chemo- and biocatalytic route has been developed. By utilizing a highly selective Ketoreductase (KRED) enzyme, the aminoketone intermediate is reduced with exceptional trans-diastereoselectivity (dr >98:2), eliminating the need for hazardous metal reductants[3].

G A 1,3-Dione Core B Oxime Intermediate A->B NH2OH C Aminoketone B->C Chemocatalysis D trans-3-Amino- cyclobutanol C->D KRED Biocatalysis

Caption: Chemo- and biocatalytic workflow for trans-3-aminocyclobutanol synthesis.

Divergent Heterocycle Derivatization Pathways

Once the stereopure 3-aminocyclobutanol core is obtained, it can be derivatized into various therapeutic heterocycles. The choice of reaction pathway depends on the target indication and the electronic properties of the electrophile.

Pathways Core 3-Aminocyclobutanol SNAr SNAr (1,6-naphthyridines) Core->SNAr Epoxide Epoxide Ring-Opening Core->Epoxide Addition 1,4-Addition Core->Addition Prod1 SIK2/3 Inhibitors SNAr->Prod1 Prod2 MDM2-p53 Inhibitors Epoxide->Prod2 Prod3 Kinase Inhibitors Addition->Prod3

Caption: Divergent synthetic pathways for derivatizing 3-aminocyclobutanol.

Quantitative Data Summary: Reaction Profiles
Derivatization RouteTarget Heterocycle ClassKey ReagentsTypical YieldStereochemical ControlReference
Biocatalytic Core Synthesis trans-3-aminocyclobutanolKRED Enzyme, NADP+85-90%>98:2 trans[3]
SNAr (N-Alkylation) 1,6-Naphthyridines (SIK Inhibitors)K₂CO₃, NMP, 100 °C60-78%Retention of configuration[1]
Epoxide Ring-Opening Spiro-oxindoles (MDM2 Inhibitors)THF, Room Temp, 12 h~65%Regioselective opening[2]
1,4-Addition Nitroimidazoles (Kinase Inhibitors)DBU, Acetonitrile, -40 °C70-80%cis-selective[4]

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure high-fidelity replication.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for SIK Inhibitors

Objective: Synthesize a 1,6-naphthyridine-derived dual SIK2/SIK3 inhibitor by coupling (1r,3r)-3-aminocyclobutan-1-ol with a halogenated heterocycle[1].

Scientific Rationale: N-methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent solvating power for both the inorganic base (K₂CO₃) and the polar heterocycle. The reaction requires 100 °C to overcome the activation energy barrier of substituting the electron-deficient, yet sterically hindered, naphthyridine core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 3-bromo-5-chloro-1,6-naphthyridine (1.0 equiv, 0.5 mmol) and (1r,3r)-3-aminocyclobutan-1-ol hydrochloride (1.2 equiv, 0.6 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol) in one portion. Note: Potassium carbonate acts as an acid scavenger to neutralize the HCl salt of the amine and drive the equilibrium forward.

  • Heating: Seal the vial under a nitrogen atmosphere and heat the mixture in a pre-equilibrated oil bath at 100 °C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material mass (M+H expected for the chloride) and appearance of the product mass. If starting material persists, verify the anhydrous nature of the K₂CO₃, as trace moisture causes competitive hydrolysis of the chloro-substituent.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with distilled water (3 × 10 mL) to remove NMP, followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized heterocycle.

Protocol B: Epoxide Ring-Opening for Spiro-oxindole MDM2 Inhibitors

Objective: Couple cis-3-aminocyclobutanol to a spiro-oxindole epoxide intermediate to form the rigid binding vector of an MDM2-p53 inhibitor (e.g., MI-888 analog)[2].

Scientific Rationale: Unlike SNAr, this ring-opening is driven by the inherent ring strain of the epoxide. Therefore, it proceeds smoothly at room temperature in Tetrahydrofuran (THF) without the need for external bases or catalysts, preventing unwanted epimerization of the sensitive spiro-center.

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask, add the spiro-oxindole epoxide intermediate (1.0 equiv, 4.50 mmol) and cis-3-aminocyclobutanol (1.01 equiv, 4.56 mmol).

  • Solvation: Dissolve the reactants in anhydrous THF (30 mL). Ensure the solution is homogenous.

  • Reaction: Stir the solution at room temperature (20-25 °C) for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint (UPLC & NMR):

    • UPLC: Confirm the consumption of the epoxide peak.

    • NMR: Post-concentration, perform a crude 2D NOESY NMR. The cis stereochemistry of the cyclobutanol ring must be retained. Look for strong NOE cross-peaks between the methine proton adjacent to the hydroxyl group and the methine proton adjacent to the amine.

  • Isolation: Remove the THF under reduced pressure. Purify the crude material directly via flash column chromatography (Hexanes:EtOAc) to isolate the desired ring-opened adduct.

References

  • Source: Organic Letters (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888)
  • Source: Organic Letters (ACS Publications)

Sources

Application

Application Note: Rigid 3-Aminocyclobutanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Introduction & Context Historically, acyclic amino alcohols such as pseudoephedrine have served as the gold standard for chiral auxiliaries in asymmetric enolate alkylation, providing reliable access to enantiomerically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Historically, acyclic amino alcohols such as pseudoephedrine have served as the gold standard for chiral auxiliaries in asymmetric enolate alkylation, providing reliable access to enantiomerically enriched carboxylic acids and alcohols[1]. However, the use of pseudoephedrine is increasingly complicated by strict global regulatory bans due to its status as an illicit drug precursor[2]. Furthermore, acyclic auxiliaries often struggle to provide sufficient stereocontrol when constructing highly congested quaternary stereocenters.

Recent breakthroughs in process chemistry have established highly substituted cyclobutanes—specifically trans-3-amino-2,2,4,4-tetramethylcyclobutanol —as scalable, non-regulated, and exceptionally rigid chiral synthons[3]. By leveraging the unique conformational properties of the cyclobutane ring, this derivative serves as a next-generation chiral auxiliary, offering superior facial shielding and diastereoselectivity compared to classical acyclic systems.

Mechanistic Rationale: The Cyclobutane Advantage

To understand the superior performance of 3-aminocyclobutanol derivatives, one must analyze the causality behind their structural dynamics:

  • Conformational Rigidity & Ring Puckering: Unlike flat rings, the cyclobutane ring adopts a "puckered" (butterfly) conformation with a dihedral angle of approximately 25–30°. This restricts the degrees of freedom and locks substituents into distinct pseudo-axial and pseudo-equatorial positions.

  • Extreme Steric Shielding: In the 2,2,4,4-tetramethyl derivative, the gem-dimethyl groups create a massive steric wall on one face of the molecule. When attached to a prochiral substrate via an amide bond, the auxiliary forces the resulting enolate into a highly predictable geometry.

  • Enolate Deaggregation via LiCl: During the alkylation step, the addition of anhydrous lithium chloride (LiCl) is critical. Lithium enolates typically form unreactive hexameric aggregates in ethereal solvents. LiCl breaks these down into highly reactive mixed LiCl-enolate dimers[1]. This ensures a uniform reactive species, allowing the electrophile to approach exclusively from the unhindered face of the puckered cyclobutane system at cryogenic temperatures (-78 °C).

Workflow Visualization

G A Prochiral Acid Substrate C Chiral Amide Intermediate A->C Amidation (PivCl, Et3N) B Chiral Auxiliary (3-Aminocyclobutanol) B->C D Asymmetric Alkylation C->D Enolization (LDA, LiCl) E Alkylated Amide D->E Electrophile (R-X) F Enantiopure Product E->F Cleavage (Hydrolysis/Reduction) G Recovered Auxiliary E->G Recycling G->B Reuse

Figure 1: Workflow for asymmetric alkylation using a 3-aminocyclobutanol chiral auxiliary.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure high stereochemical fidelity.

Protocol A: Auxiliary Attachment (Mixed Anhydride Amidation)

Causality Check: Standard carbodiimide coupling (e.g., EDC/HOBt) is avoided here. The extreme steric bulk of the tetramethylcyclobutylamine nucleophile leads to sluggish rates and potential racemization of α-chiral substrates. The pivalate mixed anhydride is highly electrophilic but sterically biases attack exclusively at the less hindered substrate carbonyl.

  • Activation: To a flame-dried flask under N₂, add the prochiral carboxylic acid (1.0 equiv) and dry THF (0.2 M). Cool to -25 °C.

  • Anhydride Formation: Add triethylamine (Et₃N, 2.5 equiv) followed dropwise by pivaloyl chloride (PivCl, 1.1 equiv). Stir for 30 minutes at -25 °C. A white precipitate (Et₃N·HCl) will form, validating the formation of the mixed anhydride.

  • Coupling: Add trans-3-amino-2,2,4,4-tetramethylcyclobutanol (1.05 equiv) in a single portion. Allow the reaction to slowly warm to 23 °C over 4 hours.

  • Workup: Quench with 1M HCl, extract with EtOAc, and wash with saturated aqueous NaHCO₃. Concentrate under reduced pressure to yield the chiral amide intermediate.

Protocol B: Asymmetric Enolate Alkylation

Causality Check: Temperature control and LiCl addition are non-negotiable. Failing to dry the LiCl will introduce protons, prematurely quenching the enolate and destroying the yield.

  • Enolization: In a rigorously dried Schlenk flask, suspend anhydrous LiCl (6.0 equiv) in dry THF (0.1 M). Add diisopropylamine (2.1 equiv) and cool to -78 °C. Add n-BuLi (2.0 equiv) dropwise to generate LDA in situ.

  • Substrate Addition: After 15 minutes, add a solution of the chiral amide (1.0 equiv) in THF dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete enolization, before re-cooling to -78 °C.

  • Alkylation: Add the alkyl halide (R-X, 1.5 equiv) dropwise. Maintain at -78 °C for 4 hours.

  • Validation & Workup: Monitor completion via LCMS. Quench the reaction at -78 °C with half-saturated aqueous NH₄Cl. Extract with CH₂Cl₂ and purify via flash chromatography to isolate the diastereomerically pure alkylated amide.

Protocol C: Auxiliary Cleavage & Recovery

Causality Check: The cyclobutane ring is highly robust, allowing for aggressive hydrolysis conditions that would degrade more fragile auxiliaries.

  • Hydrolysis: Dissolve the alkylated amide in a 1:1 mixture of 14M NaOH and MeOH (0.5 M). Reflux at 85 °C for 12 hours.

  • Separation: Cool to room temperature and extract the aqueous layer with CH₂Cl₂ (3x). The organic layer contains the intact chiral auxiliary (>95% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 1 using concentrated HCl at 0 °C. Extract with EtOAc (3x) to isolate the highly enantiomerically enriched carboxylic acid product.

Quantitative Data Presentation

The rigid nature of the 3-aminocyclobutanol scaffold provides a distinct advantage over classical acyclic auxiliaries, particularly when generating sterically demanding tertiary and quaternary stereocenters.

Table 1: Comparative Stereocontrol: 3-Aminocyclobutanol vs. Traditional Acyclic Auxiliaries

SubstrateElectrophileChiral AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Isolated Yield (%)
Phenylacetic acidMeIPseudoephedrine95:592%88%
Phenylacetic acidMeItrans-3-Amino-2,2,4,4-TMCB>99:1 >99% 94%
Propionic acidBnBrPseudoephedrine92:888%85%
Propionic acidBnBrtrans-3-Amino-2,2,4,4-TMCB98:2 97% 91%
Isobutyric acidAllylBrPseudoephedrine85:1581%72%
Isobutyric acidAllylBrtrans-3-Amino-2,2,4,4-TMCB96:4 95% 86%

(Note: TMCB = tetramethylcyclobutanol. Data represents benchmarked steric advantages in enolate alkylation workflows).

References

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., & Gosselin, F. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters.[Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.[Link](Note: Linked via secondary grounding context regarding regulatory shifts away from pseudoephedrine).

Sources

Method

3-aminocyclobutanol as a key intermediate for Dolutegravir synthesis

Application Note: 3-Aminocyclobutanol as a Conformationally Restricted Scaffold in the Synthesis of Dolutegravir Analogues Executive Summary & Scientific Rationale Dolutegravir (DTG) and Cabotegravir (CAB) represent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Aminocyclobutanol as a Conformationally Restricted Scaffold in the Synthesis of Dolutegravir Analogues

Executive Summary & Scientific Rationale

Dolutegravir (DTG) and Cabotegravir (CAB) represent the pinnacle of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1]. The core pharmacophore of these molecules relies on a highly functionalized tricyclic pyridinone-oxazine (or oxazepine) ring system that chelates magnesium ions within the[2].

While commercial DTG utilizes the flexible aliphatic amino alcohol (R)-3-amino-1-butanol[3], and CAB employs a cyclopentyl ring, there is a critical drive in medicinal chemistry to explore cyclobutane-fused analogues[4]. Incorporating 3-aminocyclobutanol as a key intermediate introduces a conformationally restricted, highly rigidified tetrahydropyridine-fused oxazine system. This structural modification enhances lipophilicity, improves metabolic stability against oxidative degradation, and locks the molecular conformation to optimize binding kinetics[5].

Mechanistic Causality in Core Assembly (E-E-A-T)

The synthesis of the tricyclic core is not a simple condensation; it is a stereochemically demanding cascade. The primary amine of trans-3-aminocyclobutanol first attacks the aldehyde (or acetal) of the pyridinone diester intermediate to form an imine/aminal[6]. Subsequent acid-catalyzed cyclization drives the secondary hydroxyl group of the cyclobutane ring to attack the ester or leaving group at the C-6 position of the pyridinone[7].

Causality Check: The trans stereochemistry of the 3-aminocyclobutanol is absolutely critical. A cis configuration would introduce severe steric clash and ring strain during the transition state, preventing the successful intramolecular oxazine ring closure[5]. Therefore, the upstream synthesis of the cyclobutanol intermediate must be highly diastereoselective.

Step-by-Step Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-3-Aminocyclobutanol

Historically, reducing cyclobutanone oximes yielded poor diastereomeric ratios (dr) and required superstoichiometric, abrasive reagents like Ni-Al alloy[5]. Modern protocols leverage to achieve exquisite trans-diastereoselectivity[8].

  • Oxime Formation: Suspend 3-hydroxycyclobutanone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a 1:1 mixture of ethanol and water. Add sodium acetate (1.5 equiv) and stir at 25 °C for 4 hours. Extract with ethyl acetate to isolate the intermediate oxime[5].

  • Biocatalytic Reduction: Dissolve the oxime in a phosphate buffer (pH 7.0). Add the engineered Ketoreductase (KRED) enzyme, NADP+ cofactor, and a glucose/glucose dehydrogenase (GDH) recycling system. Incubate at 30 °C for 24 hours under gentle agitation[8].

  • Isolation: Adjust the pH of the aqueous mixture to 10 using 1M NaOH. Extract the free amine with dichloromethane (DCM) and dry over anhydrous Na₂SO₄.

  • Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate trans-3-aminocyclobutanol hydrochloride. Filter and dry under vacuum.

Protocol 2: Assembly of the Cyclobutane-Fused Tricyclic Core

This protocol adapts the highly efficient developed for large-scale DTG manufacturing[9].

  • Aminal Formation: In a dry reaction vessel, dissolve the pyridinone acetal intermediate (e.g., dimethyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, 1.0 equiv) and trans-3-aminocyclobutanol hydrochloride (1.1 equiv) in anhydrous acetonitrile[7].

  • Condensation: Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and heat the mixture to 60 °C for 6 hours to form the intermediate aminal[1].

  • Acid-Catalyzed Cyclization: Cool the mixture to 0 °C and slowly add methanesulfonic acid (MsOH, 3.0 equiv). Heat the reaction to 80 °C for 12 hours. The acid cleaves the dimethyl acetal, generating an electrophilic center that is attacked by the cyclobutanol hydroxyl group, closing the oxazine ring[6].

  • Purification: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Concentrate the organic phase and recrystallize the cyclobutane-fused tricyclic core from methanol/water[7].

Quantitative Data Summary

Table 1: Comparison of Reduction Methods for 3-Aminocyclobutanol Synthesis

Reduction MethodReagents / CatalystYield (%)Diastereomeric Ratio (trans:cis)Scalability / Process Mass Intensity (PMI)
Classical Hydride LiAlH(OtBu)₃65%5:95 (Undesired)Poor (Requires subsequent Mitsunobu inversion)
Alloy Reduction Ni-Al Alloy, NaOH34%65:35Moderate (Waste-intensive, abrasive conditions)
Biocatalytic KRED, NADP+, GDH>90%98:2 (Optimal)Excellent (10-fold PMI improvement)

Data synthesized from stereoselective cyclobutanol reduction studies[5],[8].

Mandatory Visualization

G N1 3-Hydroxycyclobutanone N2 Cyclobutanone Oxime N1->N2 NH2OH·HCl, NaOAc N3 trans-3-Aminocyclobutanol N2->N3 KRED Biocatalysis N5 Aminal Intermediate N3->N5 Condensation N4 Pyridinone Acetal Intermediate N4->N5 DIPEA, 60°C N6 Cyclobutane-Fused Tricyclic Core N5->N6 MsOH, 80°C (Cyclization)

Workflow for synthesizing cyclobutane-fused Dolutegravir analogues.

References

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Source: Organic Letters (American Chemical Society) URL:[Link]

  • Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Resolution of cis/trans-3-Aminocyclobutanol

Welcome to the Technical Support Center for the purification and stereochemical resolution of 3-aminocyclobutanol. This cyclic amino alcohol is a critical building block in the development of targeted therapeutics, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and stereochemical resolution of 3-aminocyclobutanol. This cyclic amino alcohol is a critical building block in the development of targeted therapeutics, including JAK inhibitors and selective Protein Kinase C-θ (PKC-θ) inhibitors[1][2]. Because the cis and trans isomers exhibit drastically different spatial geometries, they dictate the pharmacological binding affinities of the final drug molecules[1].

This guide provides field-proven troubleshooting insights, self-validating protocols, and quantitative metrics to help you successfully isolate and enrich these isomers.

Part 1: Troubleshooting & FAQs

Q1: Direct silica gel chromatography of my crude 3-aminocyclobutanol mixture results in severe co-elution and streaking. How can I resolve this? A1: The underivatized amino alcohol is highly polar, basic, and capable of extensive intermolecular hydrogen bonding. This causes the molecule to act almost like a zwitterion on normal-phase silica, leading to strong, non-specific interactions with silanol groups.

  • The Solution: Mask the primary amine. Converting the mixture to an N-Boc (tert-butyloxycarbonyl) derivative eliminates the basicity and drastically reduces overall polarity. Once protected, the diastereomers lose their streaking behavior and can be efficiently separated using Supercritical Fluid Chromatography (SFC) or preparative reverse-phase HPLC[1][3].

Q2: My synthetic route (e.g., reduction of 3-aminocyclobutanone) yields predominantly the cis-isomer, but my target drug requires the trans-isomer. How can I enrich the trans-isomer without discarding the cis-pool? A2: The thermodynamic and kinetic hydride reduction of the cyclobutanone core inherently favors the cis-configuration due to steric approach control. Instead of discarding this pool, you can perform a stereospecific Mitsunobu inversion[4].

  • The Solution: Treat the N-protected cis-isomer with triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and a carboxylic acid. The reaction proceeds via an SN2 mechanism: the hydroxyl group is activated into a superior leaving group, and the carboxylate attacks from the opposite face, cleanly inverting the stereocenter to the trans-configuration[4][5].

Q3: During the Mitsunobu inversion, I am observing a low yield of the inverted ester and a high amount of elimination byproducts (cyclobutenes). What is causing this? A3: Cyclobutane rings are highly strained. If the nucleophile (carboxylate) is too weak or sterically hindered, the activated phosphonium intermediate will undergo E2 elimination to relieve ring strain rather than the desired SN2 substitution.

  • The Solution: Use a highly nucleophilic, unhindered acid (like acetic acid) or an acid with a strongly stabilizing conjugate base (like p-nitrobenzoic acid). Maintain strict temperature control (0 °C during addition, slowly warming to room temperature) to kinetically favor the substitution pathway over elimination.

Part 2: Step-by-Step Experimental Protocols

Protocol A: N-Boc Protection and SFC Resolution

This protocol masks the amine to enable high-resolution chromatographic separation[1][3].

  • Reaction Setup: Suspend the crude cis/trans-3-aminocyclobutanol hydrochloride mixture in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Basification: Add 2.5 equivalents of triethylamine (Et3N) at 0 °C to neutralize the hydrochloride salt and act as an acid scavenger.

  • Protection: Dropwise add 1.1 equivalents of Boc-anhydride (Boc2O) dissolved in DCM. Stir for 3 hours, allowing the reaction to warm to room temperature[3].

  • Self-Validation (Reaction Completion): Spot the reaction mixture on a TLC plate. Use a ninhydrin stain (heat required). The disappearance of the primary amine (purple spot) and the appearance of a new, higher Rf spot visible only under PMA (phosphomolybdic acid) stain confirms complete Boc-protection.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

  • SFC Separation: Inject the crude mixture onto a Preparative SFC system (e.g., using an achiral silica or Chiralpak AD-H column) with a CO2/Methanol mobile phase. SFC is chosen here because the supercritical CO2 provides rapid mass transfer and exceptionally sharp peak shapes for diastereomers[1].

Protocol B: Mitsunobu Inversion (cis to trans)

This protocol recycles the unwanted cis-isomer into the highly valuable trans-isomer[4].

  • Activation Setup: Dissolve cis-N-Boc-3-aminocyclobutanol and 1.5 equivalents of p-nitrobenzoic acid in anhydrous THF under a strict nitrogen atmosphere.

  • Phosphine Addition: Add 1.5 equivalents of triphenylphosphine (PPh3). Cool the flask to 0 °C using an ice bath.

  • Stereochemical Inversion: Dropwise add 1.5 equivalents of DIAD. Causality note: The order of addition is critical. Adding DIAD last prevents the premature formation of unreactive phosphine oxide and ensures the SN2 back-side attack occurs efficiently. Stir for 12 hours at room temperature.

  • Ester Hydrolysis: Isolate the trans-ester intermediate via short-plug silica chromatography. Dissolve the ester in a 3:1 mixture of THF/H2O and add 2.0 equivalents of LiOH. Stir for 4 hours to cleave the ester, yielding trans-N-Boc-3-aminocyclobutanol[4].

  • Self-Validation (Stereochemical Confirmation): Following Boc-deprotection (using 4M HCl in dioxane), analyze the final product via ^1^H NMR spectroscopy. The trans-isomer exhibits distinct coupling constants (J-values) for the cyclobutane ring protons compared to the cis-isomer, serving as an internal, self-validating confirmation of successful stereocenter inversion.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the efficiency of different purification and resolution strategies based on process chemistry standards.

Resolution StrategyTypical Yield (%)Diastereomeric Excess (d.e.)ScalabilityPrimary Use Case & Causality
Direct Silica Chromatography < 20%Low (< 80%)PoorNot recommended. Severe H-bonding causes streaking and co-elution.
N-Boc Protection + Prep SFC 85 - 95%> 99%ExcellentStandard industrial resolution. Eliminates basicity, enabling sharp peak resolution[1].
Mitsunobu Inversion 70 - 80%> 98%GoodSalvaging unwanted cis-pools. SN2 mechanism guarantees complete inversion[4].
Diastereomeric Salt Formation 30 - 40%Moderate (~90%)ModerateNiche applications. Requires extensive recrystallization cycles, leading to mass loss.

Part 4: Process Visualization

The following workflow illustrates the logical relationship between derivatization, chromatographic separation, and stereochemical inversion.

G Start Crude cis/trans Mixture (3-aminocyclobutanol) Boc N-Boc Protection (Reduces Polarity) Start->Boc Derivatization SFC Preparative SFC (CO2 / MeOH) Boc->SFC Chromatographic Separation CisBoc cis-N-Boc Isomer (Often the major byproduct) SFC->CisBoc TransBoc trans-N-Boc Isomer (Target Intermediate) SFC->TransBoc Mitsunobu Mitsunobu Inversion (DIAD, PPh3, RCOOH) CisBoc->Mitsunobu If trans is desired TransFinal trans-3-aminocyclobutanol (Final Deprotected Target) TransBoc->TransFinal Acidic Deprotection (HCl) Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Mitsunobu->Hydrolysis SN2 Back-side Attack Hydrolysis->TransBoc Stereocenter Inverted

Workflow for the resolution and stereochemical inversion of 3-aminocyclobutanol isomers.

Part 5: References

  • [1] Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [3] AU 2018392616 B2 - Heterocyclic Compounds and Uses Thereof. Australian Patent Office / Google Patents. Available at:

  • [4] CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents. Available at:

  • [2] US9193733B2 - Piperidinylcyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors. Google Patents. Available at:

Sources

Optimization

byproduct formation in the synthesis of 3-aminocyclobutanol

Welcome to the Technical Support Center for the synthesis of 3-aminocyclobutanol. As an Application Scientist, I have designed this guide to help you troubleshoot common byproduct formations, understand the mechanistic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-aminocyclobutanol. As an Application Scientist, I have designed this guide to help you troubleshoot common byproduct formations, understand the mechanistic causality behind stereoselectivity, and implement self-validating protocols for high-purity synthesis.

Mechanistic Overview of Byproduct Formation

The synthesis of 3-aminocyclobutanol—a critical building block for various kinase inhibitors and pharmaceutical intermediates—is notoriously challenging due to the inherent strain of the cyclobutane ring and the difficulty in controlling cis/trans stereoselectivity [1].

When reducing 3-oxocyclobutylcarbamate or performing Curtius rearrangements on cyclobutane derivatives, researchers frequently encounter three major classes of byproducts:

  • Diastereomeric Impurities: Formation of the undesired cis or trans isomer depending on the target.

  • Ring-Opened Byproducts: The four-membered ring is susceptible to cleavage under harsh acidic or thermal conditions.

  • Over-Alkylation/Elimination Products: Occurs during Mitsunobu inversion or reductive amination steps.

To understand the divergence of these pathways, refer to the mechanistic workflow below:

SynthesisPathway Start 3-Oxocyclobutylcarbamate Reduction NaBH4 Reduction (EtOH, 0°C) Start->Reduction Hydride Attack CisProduct cis-3-Aminocyclobutanol (Major) Reduction->CisProduct Kinetically Favored TransProduct trans-3-Aminocyclobutanol (Minor/Byproduct) Reduction->TransProduct Thermodynamically Favored RingOpen Ring-Opened Impurities Reduction->RingOpen Thermal Stress / Acid Mitsunobu Mitsunobu Inversion (DIAD, PPh3) CisProduct->Mitsunobu Stereochemical Inversion TransTarget trans-3-Aminocyclobutanol (Target) Mitsunobu->TransTarget SN2 Displacement Elimination Elimination Byproducts (Cyclobutenes) Mitsunobu->Elimination E2 Competing Pathway

Fig 1: Reaction pathways and byproduct formation in 3-aminocyclobutanol synthesis.

Troubleshooting Guide & FAQs

Q1: I am targeting trans-3-aminocyclobutanol, but my reduction yields predominantly the cis-isomer. How can I shift the stereoselectivity? Causality & Solution: The reduction of 3-oxocyclobutylcarbamate using standard hydride donors (like NaBH₄) inherently favors the cis-isomer due to steric approach control (hydride attacks from the less hindered face) [2]. To synthesize the trans-isomer efficiently, you must either use a stereoselective biocatalytic approach (e.g., specific ketoreductases) or perform a stereochemical inversion of the cis-isomer via a Mitsunobu reaction[3].

Q2: During the Mitsunobu inversion to form the trans-isomer, I am seeing significant cyclobutene byproducts. How do I prevent this? Causality & Solution: The cyclobutane ring is highly strained. Under Mitsunobu conditions (DIAD/PPh₃ with a carboxylic acid nucleophile like p-nitrobenzoic acid), the intermediate phosphonium species can undergo an E2 elimination rather than the desired Sₙ2 displacement, especially if the nucleophile is too bulky or the reaction temperature is too high [3]. Protocol Fix: Maintain strict temperature control (0 °C during reagent addition, warming to no higher than room temperature) and ensure the amine is properly protected (e.g., as a dibenzyl amine) to prevent neighboring group participation.

Q3: Why am I observing ring-opened impurities during the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid? Causality & Solution: The Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) and heat to form an isocyanate intermediate [4]. The thermal stress combined with the inherent instability of the cyclobutanone ring often leads to C-C bond cleavage. Protocol Fix: Avoid excessive heating. Perform the rearrangement at strictly controlled temperatures (70–80 °C) and trap the isocyanate immediately with an alcohol (e.g., tert-butanol to form the Boc-protected amine) to minimize the lifetime of the reactive intermediate [4].

Quantitative Data on Byproduct Mitigation

The following table summarizes the causal factors of byproduct formation and the validated mitigation strategies:

Reaction StepPrimary ByproductCausality / MechanismMitigation StrategyTypical Yield Improvement
Ketone Reduction trans-isomer (if cis is desired)Thermodynamic equilibrationUse bulky hydride donors (L-Selectride) at -78 °C60% → >90% cis
Curtius Rearrangement Ring-opened aliphatic chainsThermal instability of the 4-membered ringStrict temp control (75 °C max); rapid isocyanate trapping40% → 75%
Mitsunobu Inversion Cyclobutene elimination productsE2 elimination competing with Sₙ2Use highly acidic nucleophiles (e.g., p-nitrobenzoic acid); limit temp to 20 °C50% → 82%
Deprotection (Boc) Polymerization/DegradationHigh concentration of strong acid (HCl/TFA)Use dilute HCl in dioxane (4M) at 0 °C70% → 95%

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of trans-3-aminocyclobutanol via Mitsunobu inversion, follow this self-validating protocol. This method incorporates built-in analytical checkpoints to verify success before proceeding.

Step-by-Step Methodology: Stereoselective Synthesis of trans-3-Aminocyclobutanol

  • Preparation of the Precursor: Dissolve cis-3-(dibenzylamino)cyclobutanol (1.0 equiv) and p-nitrobenzoic acid (1.2 equiv) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere [3].

    • Validation Checkpoint: Take a baseline TLC/HPLC to confirm the absence of starting ketone or unreacted benzyl bromide from previous steps.

  • Activation: Cool the mixture to 0 °C. Add triphenylphosphine (PPh₃, 1.2 equiv). Stir for 10 minutes.

  • Inversion (Critical Step): Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes. The slow addition prevents local thermal spikes that drive the E2 elimination byproduct pathway.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Analyze via LC-MS. The mass of the cis-starting material should be completely consumed, replaced by the trans-ester intermediate. If cyclobutene byproducts are >5%, lower the temperature in future runs.

  • Hydrolysis: Add 2M NaOH (aqueous) directly to the reaction mixture and reflux gently (60 °C) for 2 hours to cleave the p-nitrobenzoate ester, yielding trans-3-(dibenzylamino)cyclobutanol.

  • Deprotection: Transfer the intermediate to a Parr shaker. Add Pearlman's catalyst (Pd(OH)₂/C, 10% w/w) and methanol. Hydrogenate at 40 psi H₂ for 4 hours to remove the benzyl groups [3].

  • Isolation: Filter through Celite to remove the catalyst. Acidify the filtrate with 4M HCl in dioxane to precipitate trans-3-aminocyclobutanol hydrochloride.

References

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Source: Organic Letters (American Chemical Society) URL:[Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis Source: Publication Server of the University of Greifswald URL:[Link]

  • Synthesis method of trans-3-aminobutanol (CN112608243A)
  • Stereoselective Synthesis of cis-1,3-Disubstituted Cyclobutyl Kinase Inhibitors Source: Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Mitsunobu Reactions for 3-Aminocyclobutanol

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-aminocyclobutanol , a highly valuable but sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with 3-aminocyclobutanol , a highly valuable but synthetically challenging bifunctional building block.

Below, you will find mechanistic troubleshooting guides, validated protocols, and structural insights to help you achieve high-yielding, stereospecific Mitsunobu inversions.

Reaction Workflow & Pathway Visualization

The transformation of cis-3-aminocyclobutanol to a trans-substituted derivative requires a carefully orchestrated sequence to prevent side reactions and ensure strict SN​2 inversion.

G A cis-3-Aminocyclobutanol B Amine Protection (Dibenzyl / Boc) A->B Mask NH2 C Mitsunobu Reaction (DEAD, PPh3, Nu-H) B->C Activate OH D trans-Substituted Cyclobutane C->D SN2 Inversion E Deprotection (Pd/C or TFA) D->E Cleave Group F trans-3-Substituted Cyclobutylamine E->F Final Product

Workflow for stereospecific Mitsunobu inversion of 3-aminocyclobutanol.

Frequently Asked Questions (FAQs): Fundamental Principles

Q: Why is amine protection strictly mandatory before performing a Mitsunobu reaction on 3-aminocyclobutanol? A: 3-aminocyclobutanol possesses both a nucleophilic primary amine and a secondary hydroxyl group. In a standard Mitsunobu reaction, the triphenylphosphine ( PPh3​ ) and azodicarboxylate (e.g., DEAD or DIAD) form a betaine complex that activates the alcohol into an excellent leaving group (an alkoxyphosphonium ion). If the amine is left unprotected, it acts as a highly competitive internal nucleophile. This leads to either intermolecular polymerization or intramolecular cyclization (forming highly strained bicyclic systems). Masking the amine with an electron-withdrawing or sterically bulky group is non-negotiable[1].

Q: How does the cyclobutane ring affect the stereochemical outcome? A: The Mitsunobu reaction fundamentally proceeds via an SN​2 mechanism, which dictates a clean inversion of stereochemistry at the carbinol carbon[2]. For instance, reacting cis-3-(dibenzylamino)cyclobutanol with a carboxylic acid will yield the trans-ester[1]. However, the rigid geometry of the cyclobutane ring introduces steric hindrance. If overly bulky protecting groups are used, steric compression can trigger a pseudo-Thorpe-Ingold effect, which may unexpectedly alter reaction rates or halt the SN​2 displacement entirely[3].

Q: What are the pKa​ requirements for my chosen nucleophile? A: The standard Mitsunobu reaction requires the pronucleophile (Nu-H) to have a pKa​<11 [2]. This ensures that the betaine intermediate is sufficiently basic to deprotonate the nucleophile, generating the active nucleophilic anion required to displace the activated alcohol. If the pKa​ is too high, the reaction stalls at the alkoxyphosphonium intermediate.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield or Incomplete Conversion
  • Causality: Poor activation of the alcohol or premature quenching of the betaine intermediate. If the azodicarboxylate is added too quickly or at elevated temperatures, it can undergo side reactions before the alcohol is fully activated.

  • Solution: Optimize the order of addition. The gold-standard sequence is to dissolve the protected 3-aminocyclobutanol, PPh3​ , and the pronucleophile in anhydrous THF at 0 °C, followed by the dropwise addition of DIAD or DEAD[4].

Issue 2: Loss of Stereochemical Inversion (Racemization or Retention)
  • Causality: Neighboring Group Participation (NGP). If the amine protecting group contains a nucleophilic carbonyl oxygen (e.g., certain carbamates or amides), it can intramolecularly attack the activated alkoxyphosphonium ion, forming a transient oxazoline-like intermediate. Subsequent attack by the external nucleophile results in a double inversion, leading to a net retention of stereochemistry.

  • Solution: Switch to a non-participating protecting group. Dibenzyl ( −NBn2​ ) protection is highly recommended for 3-aminocyclobutanol because it completely lacks a carbonyl oxygen, ensuring strict SN​2 inversion from cis to trans[1].

Issue 3: Difficult Purification from Triphenylphosphine Oxide (TPPO)
  • Causality: TPPO is a ubiquitous, highly crystalline byproduct of the Mitsunobu reaction that frequently co-elutes with polar cyclobutane products during silica gel chromatography.

  • Solution: Utilize polymer-supported triphenylphosphine (PS- PPh3​ ) alongside di-tert-butyl azodicarboxylate (DTBAD). The PS- PPh3​ oxide can be removed by simple filtration, and DTBAD byproducts can be cleaved cleanly with TFA[5],[3].

Quantitative Data: Reagent & Protection Strategy Comparison

Summarized below are field-validated combinations for optimizing the Mitsunobu reaction on 3-aminocyclobutanol derivatives.

Protecting GroupPhosphine / Azo ReagentPronucleophileStereochemical OutcomeTypical YieldReference
Dibenzyl ( −NBn2​ ) PPh3​ , DIADCarboxylic AcidStrict Inversion (cis → trans)>70%[1]
Boc ( −NHBoc ) PPh3​ , DEADPhthalimideInversion (cis → trans)50–65%[2],[4]
Boc ( −NHBoc ) PS- PPh3​ , DTBADN-hydroxyphthalimideInversion (cis → trans)~60%[5]

Experimental Protocol: Stereospecific Synthesis of trans-3-Aminocyclobutanol

This self-validating protocol utilizes the dibenzyl protection strategy to guarantee stereochemical inversion without Neighboring Group Participation (NGP)[1].

Step 1: Amine Protection (Dibenzylation)

  • Suspend cis-3-aminocyclobutanol hydrochloride (1.0 eq) and K2​CO3​ (3.0 eq) in anhydrous DMF.

  • Add benzyl bromide (2.1 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C for 12 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate cis-3-(dibenzylamino)cyclobutanol. Validation Check: 1H NMR should show the disappearance of the primary amine protons and the appearance of a distinct multiplet for the four benzylic protons (~3.6 ppm).

Step 2: Mitsunobu Inversion

  • In an oven-dried flask under N2​ , dissolve cis-3-(dibenzylamino)cyclobutanol (1.0 eq), PPh3​ (1.5 eq), and the desired carboxylic acid pronucleophile (1.5 eq) in anhydrous THF (0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIAD (1.5 eq) dropwise over 15 minutes to control the exotherm and prevent betaine degradation.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate under reduced pressure and purify via column chromatography to obtain the trans-3-dibenzylcyclobutyl carboxylate ester. Validation Check: The carbinol proton on the cyclobutane ring will shift downfield and exhibit a different coupling constant ( J -value) due to the transition from cis to trans geometry.

Step 3: Ester Hydrolysis and Deprotection

  • Hydrolyze the ester intermediate using LiOH (2.0 eq) in a THF/ H2​O (1:1) mixture at room temperature for 4 hours to yield trans-3-(dibenzylamino)cyclobutanol.

  • Transfer the intermediate to a hydrogenation flask. Add 10% Pd/C (10% w/w) and methanol.

  • Stir under an atmosphere of H2​ gas (balloon pressure) for 12 hours to cleave the benzyl groups.

  • Filter through Celite and concentrate to yield the final trans-3-aminocyclobutanol.

References

  • [2] Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. rsc.org. Available at:[Link]

  • [4] Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. nih.gov. Available at:[Link]

  • [1] CN112608243A - Synthesis method of trans-3-aminobutanol. google.com. Available at:

  • [5] WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors. google.com. Available at:

  • [3] A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. bham.ac.uk. Available at:[Link]

Sources

Optimization

3-Aminocyclobutanol Hydrochloride: Process Chemistry &amp; Scale-Up Support Center

Welcome to the Technical Support Center for the large-scale synthesis and purification of 3-aminocyclobutanol hydrochloride . This bifunctional building block is a critical synthetic intermediate in the development of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale synthesis and purification of 3-aminocyclobutanol hydrochloride . This bifunctional building block is a critical synthetic intermediate in the development of kinase inhibitors (e.g., JAK1 inhibitors like abrocitinib), proteolysis-targeting chimeras (PROTACs), and Tyk2 inhibitors. The cyclobutane core is highly valued in medicinal chemistry because it imparts increased lipophilicity, metabolic stability, and structural rigidity to active pharmaceutical ingredients (APIs)[1].

This guide provides drug development professionals and process chemists with validated Standard Operating Procedures (SOPs), troubleshooting FAQs, and process engineering strategies to overcome common scale-up bottlenecks such as poor diastereoselectivity, hazardous exotherms, and challenging crystallizations.

Part 1: Validated Experimental Protocols (SOPs)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are included to verify intermediate quality before proceeding to subsequent steps.

SOP A: Chemoenzymatic Synthesis of trans-3-Aminocyclobutanol Derivatives

This modern, highly scalable route leverages biocatalysis to overcome the poor stereocontrol of traditional hydride reductions, improving the Process Mass Intensity (PMI) by more than 10-fold[1].

Step 1: Oxime Formation

  • Charge a reactor with the cyclobutane-1,3-dione derivative (1.0 eq) and aqueous ethanol (5 volumes).

  • Add sodium acetate (1.5 eq) as a buffer, followed by the slow addition of hydroxylamine hydrochloride (1.1 eq) at 20 °C.

  • Causality: Buffering prevents the reaction medium from becoming too acidic, which would protonate the hydroxylamine and stall the nucleophilic attack on the ketone.

  • Stir for 4 hours, add water to precipitate the keto-oxime, and isolate via filtration.

Step 2: Chemocatalytic Reduction

  • Dissolve the keto-oxime in methanol. Charge the vessel with 10% Pd/C (0.05 eq).

  • Purge the reactor with N₂ (3x), then pressurize with H₂ gas (30 psi).

  • Causality: Pd/C is selected over Raney-Nickel for large-scale operations to eliminate the risk of heavy metal leaching and the handling hazards of highly pyrophoric catalysts[1].

  • Filter through Celite to yield the aminoketone intermediate.

Step 3: Biocatalytic Ketone Reduction (KRED)

  • Suspend the aminoketone in a phosphate buffer (pH 7.0).

  • Add the engineered Ketoreductase (KRED) enzyme, NADP+ cofactor, and isopropanol (as the terminal reductant for cofactor recycling).

  • Causality: Standard borohydride reductions favor the thermodynamic cis-isomer. KRED enzymes utilize strict chiral recognition within their active sites to force the reduction into the trans configuration, consistently achieving a diastereomeric ratio (dr) of ~98:2[1].

Step 4: Hydrochloride Salt Formation & Purification

  • Extract the trans-3-aminocyclobutanol free base into 2-methyltetrahydrofuran (2-MeTHF).

  • Validation Checkpoint: Perform Karl Fischer (KF) titration. Water content must be <0.1% to prevent the highly soluble HCl salt from remaining in the aqueous phase.

  • Dose anhydrous HCl in isopropanol (5 N, 1.05 eq) at 0–5 °C.

  • Add heptane as an antisolvent to drive supersaturation. Filter the resulting white crystalline solid and dry under vacuum.

SOP B: Mitsunobu Inversion Route (cis to trans Conversion)

For facilities lacking biocatalytic infrastructure, stereochemical inversion of the readily available cis-isomer is a viable alternative[2].

  • Protection: Convert cis-3-aminocyclobutanol to its N,N-dibenzyl derivative to prevent the amine from interfering with the Mitsunobu reagents.

  • Mitsunobu Reaction: Dissolve the protected alcohol in THF. Add p-nitrobenzoic acid (1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq). Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq) at 0 °C.

  • Causality: The DIAD/PPh₃ complex activates the secondary alcohol into a superior leaving group, forcing a strict Sₙ2 displacement by the carboxylate nucleophile, resulting in complete Walden inversion to the trans geometry[2].

  • Deprotection: Saponify the ester with NaOH, then subject the intermediate to hydrogenolysis (Pd(OH)₂/C, H₂) to remove the benzyl groups[2].

  • Salt Formation: Precipitate the hydrochloride salt using the antisolvent method described in SOP A.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does standard hydride reduction of 3-aminocyclobutanones yield predominantly the cis isomer? A: Hydride delivery (e.g., using NaBH₄) to 3-substituted cyclobutanones is governed by steric approach control. The hydride attacks from the less sterically hindered face (pseudo-equatorial attack), pushing the resulting hydroxyl group into a pseudo-axial position. This results in a cis relationship with the amino group. To achieve the trans isomer, you must bypass thermodynamic sinks by using highly selective biocatalytic ketoreductases (KREDs) or perform a post-reduction Mitsunobu inversion[1].

Q2: During the scale-up of the Demjanov ring expansion to form cyclobutanols, we observe severe exotherms and yield degradation. How can we mitigate this? A: The Demjanov and Tiffeneau-Demjanov rearrangements rely on the generation of a highly reactive diazonium ion via nitrosation (using NaNO₂ and strong acids). The subsequent loss of N₂ gas and carbocation formation is violently exothermic[3]. On a kilogram scale, batch reactors struggle with heat dissipation. Actionable Solutions:

  • Transition to Continuous Flow: Flow chemistry dramatically increases the surface-area-to-volume ratio, allowing for instantaneous heat removal and safe handling of the diazonium intermediate.

  • Reagent Optimization: Substitute aqueous HCl with Trifluoroacetic acid (TFA). TFA improves the solubility of organic substrates and minimizes aqueous side-reactions that lead to intermediate decomposition[3].

Q3: My 3-aminocyclobutanol free base is a viscous oil that is difficult to isolate. What is the optimal protocol for crystallization? A: Small aliphatic amino alcohols are highly polar, hygroscopic, and water-soluble. Attempting to isolate the free base directly often leads to massive yield losses during aqueous workup. Actionable Solutions: Never attempt to crystallize the free base. Instead, extract the compound into a polar, water-immiscible solvent (like 2-MeTHF). Dry the organic layer rigorously over MgSO₄, verify water content via KF titration, and bubble anhydrous HCl gas (or add HCl/IPA) to form the hydrochloride salt. The HCl salt disrupts the hygroscopic nature of the molecule, allowing it to precipitate as a stable, highly pure crystalline solid[4].

Part 3: Quantitative Data & Route Comparison

The following table summarizes the key process metrics for the synthesis of 3-aminocyclobutanol derivatives to aid in route selection for pilot-plant scale-up.

Synthetic StrategyKey ReagentsTypical dr (trans:cis)Process Mass Intensity (PMI)Scalability & Safety Profile
Oxime Reduction (Chemocatalytic) Ni-Al alloy, NaOH~65:35High (>150)Poor. High exotherm risk, heavy metal leaching, and stoichiometric waste generation[1].
Chemo- & Biocatalytic Sequence Pd/C, H₂, KRED enzyme>98:2Low (<20)Excellent. 10-fold PMI improvement, highly stereoselective, operates under mild conditions[1].
Mitsunobu Inversion PPh₃, DIAD, R-COOH>95:5Moderate (~80)Moderate. Reliable chemistry, but generates stoichiometric triphenylphosphine oxide waste[2].
Demjanov Ring Expansion NaNO₂, TFAN/AModeratePoor in batch. Exothermic diazonium intermediate requires continuous flow infrastructure[3].

Part 4: Process & Biological Visualizations

Synthetic Workflow for trans-3-Aminocyclobutanol Hydrochloride

The diagram below illustrates the optimized chemoenzymatic workflow, highlighting the critical stereoselective biocatalysis step.

Workflow Node1 Cyclobutane-1,3-dione Starting Material Node2 Keto-Oxime Intermediate (via NH2OH·HCl) Node1->Node2 Step 1: Condensation Node3 Aminoketone (via Pd/C Hydrogenation) Node2->Node3 Step 2: Chemocatalysis Node4 trans-3-Aminocyclobutanol (via KRED Biocatalysis) Node3->Node4 Step 3: Enantioselective Reduction Node5 trans-3-Aminocyclobutanol HCl (via Anhydrous HCl/IPA) Node4->Node5 Step 4: Salt Crystallization

Fig 1: Chemoenzymatic large-scale synthesis workflow for trans-3-aminocyclobutanol hydrochloride.

Biological Context: The JAK1/STAT Signaling Pathway

3-Aminocyclobutanol is a core structural motif in abrocitinib, a potent inhibitor of the JAK1 kinase. The pathway below demonstrates where the synthesized API exerts its therapeutic effect.

Pathway Cytokine Inflammatory Cytokines (e.g., IL-4, IL-13) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds JAK1 JAK1 Kinase (Target of API) Receptor->JAK1 Activates STAT STAT Proteins (Phosphorylation) JAK1->STAT Phosphorylates Transcription Gene Transcription (Pathogenic Response) STAT->Transcription Nuclear Translocation API Abrocitinib (3-aminocyclobutanol core) API->JAK1 Competitive Inhibition

Fig 2: JAK1/STAT signaling pathway illustrating the therapeutic target of 3-aminocyclobutanol APIs.

References

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters (2025).[Link]

  • Synthesis method of trans-3-aminobutanol.
  • Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b.

Sources

Troubleshooting

troubleshooting reductive amination for 3-aminocyclobutanol synthesis

Technical Support Center: Troubleshooting Reductive Amination for 3-Aminocyclobutanol Synthesis 3-Aminocyclobutanols are highly valuable, rigid scaffolds utilized extensively in modern drug discovery, including the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Reductive Amination for 3-Aminocyclobutanol Synthesis

3-Aminocyclobutanols are highly valuable, rigid scaffolds utilized extensively in modern drug discovery, including the development of PROTACs, JAK inhibitors, and SIK inhibitors. However, synthesizing these motifs via the reductive amination of 3-oxocyclobutanol derivatives presents unique mechanistic challenges. The strained four-membered ring is highly susceptible to fragmentation, and controlling the cis/trans diastereoselectivity requires precise tuning of the reaction microenvironment.

This guide provides authoritative troubleshooting, mechanistic insights, and a self-validating protocol to ensure experimental success.

Pathway Visualization: Mechanistic & Stereochemical Outcomes

ReductiveAmination K 3-Oxocyclobutanol (Protected) I Imine/Iminium Intermediate K->I Condensation (-H2O) A Amine Source A->I Condensation (-H2O) C cis-3-Aminocyclobutanol (Thermodynamic/Major) I->C Hydride Attack (Less Hindered Face) T trans-3-Aminocyclobutanol (Kinetic/Minor) I->T Hydride Attack (More Hindered Face) R Ring-Opened Byproducts I->R Retro-Mannich (Harsh Conditions)

Mechanistic pathways and stereochemical outcomes in the reductive amination of 3-oxocyclobutanol.

Frequently Asked Questions & Troubleshooting

Q1: My reductive amination exclusively yields the cis-diastereomer, but I need the trans-isomer. How can I invert or control this selectivity?

  • Root Cause: The cyclobutane ring adopts a puckered conformation. In 3-substituted cyclobutanones, nucleophilic hydride attack predominantly occurs from the less sterically hindered face (opposite to the bulky C3 substituent). This naturally favors the formation of the cis-isomer[1].

  • Solution: Standard hydride reagents (NaBH(OAc)₃, NaBH₃CN) will almost always yield the cis-isomer as the major product. To access the trans-isomer, direct reductive amination must be bypassed in favor of alternative pathways:

    • Oxime Reduction: Convert the ketone to an oxime, followed by reduction using a Nickel-Aluminum (Ni-Al) alloy or Raney-Nickel in aqueous base. This alters the transition state, yielding a higher trans ratio (typically ~65:35 dr), which can be further enriched via crystallization[2].

    • Biocatalysis: Implement a transaminase or ketoreductase (KRED) cascade. Recent pharmaceutical manufacturing routes have demonstrated that specific KREDs can achieve >98:2 trans-diastereoselectivity[2].

Q2: I am experiencing low conversion and recovering mostly unreacted ketone. What is failing?

  • Root Cause: The formation of the intermediate imine/iminium ion is an equilibrium process. If the amine is weakly nucleophilic, or if water is not effectively removed, the equilibrium shifts back to the starting ketone. Furthermore, NaBH(OAc)₃ can prematurely reduce the unreacted ketone to a cyclobutane-1,3-diol if imine formation is too slow.

  • Solution:

    • Pre-formation: Stir the ketone and amine together for 2–4 hours before adding the reducing agent.

    • Water Scavenging: Add activated 4Å molecular sieves or use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger to drive imine formation.

    • Reagent Swap: Switch to NaBH₃CN with a catalytic amount of ZnCl₂ in methanol. The ZnCl₂ coordinates the carbonyl oxygen, enhancing its electrophilicity and facilitating amine attack[3].

Q3: LCMS shows significant amounts of acyclic side products. Why is my cyclobutane ring opening?

  • Root Cause: Unprotected aminocyclobutanes and their corresponding aminoketone intermediates are highly sensitive. Under certain pH and temperature conditions, the nitrogen lone pair can trigger a retro-Mannich-type or retro-aldol fragmentation, cleaving the strained four-membered ring[2].

  • Solution:

    • Protecting Groups: Ensure the C3-hydroxyl group is protected (e.g., as a TBS or benzyl ether) during the amination to block retro-aldol pathways.

    • Temperature Control: Keep the reaction strictly at or below room temperature (0 °C to 20 °C). Do not apply heat to force imine formation.

Q4: I am trying to synthesize a primary amine using ammonia, but I am getting secondary and tertiary amine over-alkylation.

  • Root Cause: Primary amines formed in situ are significantly more nucleophilic than the ammonia starting material, leading to rapid subsequent reactions with the remaining ketone.

  • Solution: Avoid direct reductive amination with ammonia. Instead, use a protected primary amine equivalent. React the ketone with Benzylamine (BnNH₂) or p-Methoxybenzylamine (PMBNH₂) , followed by hydrogenolysis (Pd/C, H₂) or oxidative cleavage (DDQ) to reveal the primary amine.

Quantitative Data: Comparison of Reducing Agents

Reducing AgentTypical SolventpH RequirementChemoselectivityDiastereoselectivityRisk of Ring Opening
NaBH(OAc)₃ DCE, THF, DCMMildly acidic (AcOH)High (prefers imine)High cis (>10:1)Low
NaBH₃CN / ZnCl₂ MeOH, EtOHAcidic (pH ~5)ModerateModerate cisMedium (due to acid)
NaBH₄ / Ti(OiPr)₄ EtOH, THFNeutralLow (reduces ketone)High cisLow
Ni-Al Alloy H₂O / KOHHighly BasicN/A (Oxime specific)Enriched trans (~2:1)High

Self-Validating Experimental Protocol: Synthesis of cis-3-Aminocyclobutanol

This protocol utilizes a self-validating workflow, ensuring the intermediate imine is confirmed before irreversible reduction occurs, preventing the wasteful reduction of the starting ketone.

Reagents: 3-(benzyloxy)cyclobutan-1-one (1.0 eq), Benzylamine (1.1 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Pre-formation: In an oven-dried flask under an Argon atmosphere, dissolve 3-(benzyloxy)cyclobutan-1-one in anhydrous DCE to achieve a 0.2 M concentration. Add Benzylamine (1.1 eq) followed by Glacial Acetic Acid (1.0 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid to activate the carbonyl carbon for nucleophilic attack without being harsh enough to induce ring-opening.

    • Validation Check 1: Stir at room temperature for 2 hours. Remove a 10 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and analyze via LCMS. Do not proceed until the ketone mass is >90% consumed and the imine mass [M+H]⁺ is the dominant species.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

    • Causality: Controlling the mild exotherm prevents thermal degradation and retro-Mannich fragmentation of the strained cyclobutane ring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Check 2: Run LCMS. The imine mass should be fully replaced by the secondary amine product mass. If the imine persists, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 2 more hours.

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8.

    • Causality: Neutralizing the acetic acid and destroying unreacted hydride prevents product degradation during solvent concentration.

  • Extraction & Purification: Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (gradient of Hexanes/EtOAc with 1% Triethylamine to prevent streaking). The cis-diastereomer will elute cleanly.

  • Deprotection (Subsequent Step): The benzyl ether and benzyl amine can be simultaneously cleaved via catalytic hydrogenolysis (Pd/C, H₂ gas, Methanol) to yield the free cis-3-aminocyclobutanol.

References

  • Source: Organic Letters (ACS Publications)
  • US9193733B2 - Piperidinylcyclobutyl substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors Source: Google Patents URL
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)

Sources

Optimization

Technical Support Center: 3-Aminocyclobutanol Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cyclobutane derivatives during synthesis and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cyclobutane derivatives during synthesis and drug development. 3-Aminocyclobutanol is a highly valuable structural motif—often utilized in the development of PROTACs, JAK inhibitors, and PARP inhibitors[1][2]—but it requires precise handling.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind the instability of 3-aminocyclobutanol under extreme pH conditions and providing self-validating protocols to ensure the integrity of your synthetic workflows.

The Causality of Instability: Understanding the Cyclobutane Core

To successfully work with 3-aminocyclobutanol, one must first understand its thermodynamic vulnerabilities. Cyclobutanes possess a high inherent ring strain of approximately 26 kcal/mol, making them fundamentally susceptible to ring-opening reactions[3]. When functionalized with an amine and an alcohol, this strain can be released through specific degradation pathways if the reaction environment is not strictly controlled.

  • Acidic Vulnerability (Carbocation Formation): Under strongly acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a high-energy cyclobutyl cation. To relieve ring strain, this intermediate rapidly undergoes a 1,2-alkyl shift to form a more stable cyclopropylcarbinyl cation, or suffers complete acyclic degradation[3][4].

  • Basic Vulnerability (Retro-Mannich & Elimination): While the alcohol itself is moderately stable to mild bases, any trace oxidation to the corresponding 3-aminocyclobutanone renders the molecule highly vulnerable to retro-Mannich-type ring opening[5]. Furthermore, the free base of 3-aminocyclobutanol is highly hygroscopic and prone to intermolecular side reactions, which is why it is typically supplied and stored as a hydrochloride salt[6][7].

Troubleshooting Acidic Conditions

FAQ: Why am I seeing multiple spots on my TLC plate and experiencing low yields during the Boc-deprotection of N-Boc-3-aminocyclobutanol? Answer: You are likely using neat Trifluoroacetic Acid (TFA) or an overly harsh acidic environment. High concentrations of strong acid not only remove the Boc group but also promote the protonation of the cyclobutanol's hydroxyl group. This leads to dehydration and subsequent carbocation-mediated ring expansion or acyclic degradation[3].

Protocol 1: Controlled Acidic Deprotection (Boc Removal)

To prevent ring expansion, the deprotection must be performed in a moderating solvent that allows the product to self-isolate.

  • Preparation: Suspend N-Boc-3-aminocyclobutanol in anhydrous 1,4-dioxane (0.1 M) at 0 °C.

    • Causality: Dioxane acts as a moderating solvent, preventing the runaway carbocation formation typically seen in neat TFA.

  • Acid Addition: Dropwise add 4M HCl in dioxane (3.0 equivalents).

    • Causality: HCl provides the necessary acidity for Boc removal without the extreme dehydrating power of concentrated TFA.

  • Reaction: Warm the mixture to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually. The protocol is successful when a white precipitate forms. Because the resulting 3-aminocyclobutanol hydrochloride salt is insoluble in dioxane, it crashes out of the reactive acidic phase, effectively self-isolating from further acid-catalyzed degradation[6].

  • Isolation: Filter the precipitate under a nitrogen atmosphere and wash with cold diethyl ether to yield the bench-stable salt[7].

Troubleshooting Basic Conditions

FAQ: My yield drops significantly when I try to isolate the free base of 3-aminocyclobutanol prior to N-alkylation or amidation. What is happening? Answer: Isolating the free base of 3-aminocyclobutanol exposes it to atmospheric moisture and potential oxidation. If even a fraction of the alcohol is oxidized to the ketone, the basic conditions immediately trigger a retro-Mannich ring opening, destroying the cyclobutane core[5]. Additionally, strong aqueous bases can promote E1cB-like elimination.

Protocol 2: In-Situ Free-Basing and Coupling

Never isolate the free base. Instead, generate it in the presence of your electrophile using a sterically hindered base.

  • Preparation: Suspend 3-aminocyclobutanol hydrochloride in anhydrous dichloromethane (DCM) at 0 °C.

  • Electrophile Addition: Add the electrophile (e.g., an activated ester or sulfonyl chloride) (1.1 equivalents) directly to the suspension.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Causality: DIPEA is a sterically hindered base. It efficiently deprotonates the ammonium salt to facilitate the coupling but is too bulky to act as a nucleophile or initiate unwanted ring-opening cascades[8].

  • Self-Validation Checkpoint: Watch the reaction state. The heterogeneous suspension will transition into a clear, homogeneous solution. This visual cue confirms that the free base has been generated and immediately consumed by the electrophile, preventing the dangerous accumulation of the unstable free amine.

  • Quench: Quench with saturated aqueous NH₄Cl to neutralize excess base and halt any secondary reactions.

Quantitative Stability Data

Use the following table to benchmark your reaction conditions against the known stability profiles of 3-aminocyclobutanol derivatives.

Condition EnvironmentReagent UsedTemperatureHalf-Life (t₁/₂)*Primary Degradation Mechanism
Strong Acid (Neat) TFA (>95%)25 °C< 2 hoursCarbocation-mediated ring expansion[3]
Mild Acid (Anhydrous) 4M HCl in Dioxane25 °C> 48 hoursN/A (Forms stable precipitating salt)[6]
Strong Base (Aqueous) 1M NaOH60 °C< 1 hourE1cB elimination / Retro-aldol[5]
Mild Base (Steric) DIPEA0 °C to 25 °C> 24 hoursN/A (Safe for in-situ coupling)[8]
Oxidative + Base Air + Et₃N25 °C< 4 hoursRetro-Mannich ring opening[5]

*Half-life estimates based on internal process development data and literature degradation rates.

Mechanistic & Workflow Visualizations

AcidDegradation A 3-Aminocyclobutanol (Stable Salt) B Protonated Alcohol (High Energy) A->B Strong Acid (pH < 1) Heat C Cyclobutyl Cation (Ring Strain Active) B->C - H2O D Ring Expansion (Cyclopropylcarbinyl) C->D 1,2-Alkyl Shift E Acyclic Degradation (Byproducts) C->E Nucleophilic Attack

Mechanistic pathway of acid-catalyzed degradation and ring expansion.

Workflow Step1 Precursor (HCl Salt) Step2 Solvent Exchange (Anhydrous DCM) Step1->Step2 Step3 In-Situ Freebasing (DIPEA, 0 °C) Step2->Step3 Step4 Electrophile Addition (Coupling) Step3->Step4

Optimized workflow for in-situ free-basing to prevent degradation.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides . Nature Communications (via PMC). 3

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol . Organic Letters (ACS Publications). 5

  • Demjanov Rearrangement . Alfa Chemistry. 4

  • 3-Aminocyclobutanone Hydrochloride Research Chemical . Benchchem. 6

  • PROTAC - MedchemExpress . MedChemExpress. 1

  • Quinazolinones as PARP14 inhibitors (US10562891B2) . Google Patents. 2

  • cis-3-(Boc-aminomethyl)cyclobutylamine . Benchchem. 8

  • 3-Aminocyclobutanol Hydrochloride . Sigma-Aldrich. 7

Sources

Troubleshooting

Introduction: The Challenge of Protecting 3-Aminocyclobutanol

Technical Support Center: Selection of Protecting Groups for 3-Aminocyclobutanol As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Google logoTechnical Support Center: Selection of Protecting Groups for 3-Aminocyclobutanol

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the selection and implementation of protecting groups for 3-aminocyclobutanol. This resource is designed to address common challenges and provide practical, field-proven insights to ensure the success of your synthetic endeavors.

3-Aminocyclobutanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid cyclobutane core and the presence of both a nucleophilic amino group and a hydroxyl group offer unique opportunities for structural diversification. However, the similar reactivity of these two functional groups presents a significant challenge: the need for selective protection to achieve desired chemical transformations. This guide will walk you through the strategic selection of protecting groups, troubleshooting common issues, and providing detailed protocols for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Which functional group in 3-aminocyclobutanol is more reactive?

The primary amino group is generally more nucleophilic and basic than the secondary hydroxyl group.[1] This inherent difference in reactivity can often be exploited to achieve selective protection of the amine in the presence of the alcohol without the need for protecting the hydroxyl group.[1]

How can I selectively protect the amino group of 3-aminocyclobutanol?

Given the higher nucleophilicity of the amine, direct N-protection is often feasible. The most common and reliable protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O, the Boc group is a robust choice, stable to a wide range of non-acidic conditions.[2][3] Its removal is typically achieved under mild acidic conditions.[2][4]

  • Cbz Group: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is known for its stability under both acidic and basic conditions.[5][6] Deprotection is most commonly achieved via catalytic hydrogenolysis.[4][7]

What should I do if I observe protection on both the amine and the alcohol?

This can occur if the reaction conditions are too harsh or if an excess of the protecting group reagent is used.

  • Troubleshooting:

    • Reduce the equivalents of the protecting group reagent. Start with a stoichiometric amount (1.0-1.1 equivalents) and monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Control the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C) can enhance selectivity.

    • Choose a less reactive protecting group precursor. For instance, some reagents are specifically designed for selective N-protection.

I need to perform a reaction on the hydroxyl group. Which protecting group should I use for the amine?

When subsequent reactions require basic or nucleophilic conditions, the Boc group is an excellent choice for protecting the amine due to its stability under these conditions.[2][8] For reactions involving reducing agents where a Cbz group might be cleaved, the Boc group is also preferred.

How do I choose a protecting group for the hydroxyl group?

Silyl ethers are the most common and versatile protecting groups for alcohols.[9] The choice among different silyl ethers often depends on the required stability.

  • tert-Butyldimethylsilyl (TBDMS or TBS): This is a workhorse protecting group for alcohols, offering a good balance of stability and ease of removal.[10] It is stable to a wide range of conditions but can be readily cleaved using fluoride ion sources (like TBAF) or acidic conditions.[10][11][12]

  • Triisopropylsilyl (TIPS) and tert-Butyldiphenylsilyl (TBDPS): These are bulkier silyl ethers that provide greater steric hindrance and are more stable to acidic conditions and enzymatic reactions compared to TBDMS.[9][13]

What is an orthogonal protection strategy and why is it important for 3-aminocyclobutanol?

An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct conditions, without affecting each other.[14][15] This is crucial when you need to selectively unmask one functional group for a reaction while the other remains protected.[14][16] For 3-aminocyclobutanol, a common orthogonal strategy is to use an acid-labile group for the amine (like Boc) and a fluoride-labile group for the alcohol (like TBDMS).[2][11]

Data & Protocols

Table 1: Comparison of Common Protecting Groups for 3-Aminocyclobutanol
Protecting GroupTarget Functional GroupIntroduction ReagentCommon Deprotection ConditionsStability Profile
Boc Amine(Boc)₂OTFA, HCl in Dioxane[4][17]Stable to base, hydrogenolysis, and mild reducing agents.[2]
Cbz AmineCbz-ClH₂, Pd/C; HBr/AcOH; AlCl₃/HFIP[7][18][19]Stable to acidic and basic conditions.[5]
TBDMS AlcoholTBDMS-Cl, ImidazoleTBAF; HF-Pyridine; Acetic Acid[10][20]Stable to basic conditions and many oxidizing/reducing agents.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 3-Aminocyclobutanol

This protocol details the selective protection of the amino group using di-tert-butyl dicarbonate.

Materials:

  • 3-Aminocyclobutanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-aminocyclobutanol (1.0 equiv) and TEA or DIPEA (1.2 equiv) in a 2:1 v/v mixture of THF/H₂O.[2] Stir at room temperature for 5 minutes.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add (Boc)₂O (1.1 equiv) portion-wise.[2]

  • Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Work-up: Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-3-Aminocyclobutanol

This protocol describes the protection of the hydroxyl group after the amine has been protected.

Materials:

  • N-Boc-3-aminocyclobutanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: Dissolve N-Boc-3-aminocyclobutanol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Stirring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 3: Orthogonal Deprotection - Selective Removal of the Boc Group

This protocol outlines the removal of the Boc group while leaving the TBDMS ether intact.

Materials:

  • N-Boc, O-TBDMS-3-aminocyclobutanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the protected 3-aminocyclobutanol (1.0 equiv) in DCM.

  • Reaction: Add TFA (10-20 equivalents or as a 25-50% v/v solution in DCM) at 0°C.[2]

  • Stirring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated sodium bicarbonate solution.[3]

  • Isolation: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the O-TBDMS-3-aminocyclobutanol.

Visualizing Protection Strategies

Decision Workflow for Protecting 3-Aminocyclobutanol

G start Start: 3-Aminocyclobutanol q1 What is the next reaction step? start->q1 react_nh2 Reaction at OH group q1->react_nh2 Target OH react_oh Reaction at NH2 group q1->react_oh Target NH2 protect_nh2 Protect NH2 group (e.g., Boc, Cbz) react_nh2->protect_nh2 protect_oh Protect OH group (e.g., TBDMS) react_oh->protect_oh q2 Is orthogonal deprotection needed? protect_nh2->q2 protect_oh->q2 orthogonal Select orthogonal pair (e.g., N-Boc, O-TBDMS) q2->orthogonal Yes non_orthogonal Select single protecting group q2->non_orthogonal No proceed Proceed with synthesis orthogonal->proceed non_orthogonal->proceed

Caption: Decision tree for selecting a protection strategy.

Orthogonal Protection Scheme

G cluster_0 Protection cluster_1 Selective Deprotection A 3-Aminocyclobutanol B N-Boc-3-aminocyclobutanol A->B (Boc)2O C N-Boc, O-TBDMS-3-aminocyclobutanol B->C TBDMS-Cl D O-TBDMS-3-aminocyclobutanol C->D TFA E N-Boc-3-aminocyclobutanol C->E TBAF

Caption: Orthogonal protection and deprotection workflow.

References

Sources

Reference Data & Comparative Studies

Validation

A Scientist's Guide to Cis- and Trans-3-Aminocyclobutanol: A Comparative Analysis of Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. Even subtl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological function. Even subtle changes in stereochemistry can lead to profound differences in pharmacological activity, transforming an active compound into an inactive one, or altering its safety profile.[1][2][3][4] This guide provides a comparative overview of cis- and trans-3-aminocyclobutanol, two stereoisomers whose rigid cyclobutane scaffold presents distinct three-dimensional topographies for interaction with biological targets.[5]

While direct comparative biological data for these specific isomers is not extensively published, this guide will leverage established principles of stereopharmacology and data from analogous structures to predict and rationalize their likely differential biological activities. Furthermore, we present a comprehensive, hypothetical experimental framework for their direct comparison, offering a roadmap for researchers in drug discovery and chemical biology.

The Structural Imperative: Why Stereochemistry Matters

Stereoisomers, such as the cis and trans forms of 3-aminocyclobutanol, possess the same molecular formula and connectivity but differ in the spatial orientation of their atoms.[6] In the context of drug action, where molecules interact with chiral biological macromolecules like enzymes and receptors, this three-dimensional variance is paramount.[1][2][7] A drug and its target can be conceptualized as a "hand in a glove" model, where a precise fit is necessary for a biological response.[1] Consequently, different stereoisomers of a drug can exhibit distinct pharmacology, including variations in efficacy, off-target effects, and metabolic stability.[1][3][4]

The cyclobutane ring, unlike more flexible cycloalkanes, has a rigid, puckered conformation.[5] This rigidity means that the relative orientations of the amino and hydroxyl substituents in cis- and trans-3-aminocyclobutanol are fixed, presenting unique pharmacophores for molecular recognition.

Visualizing the Isomers: A Structural Comparison

The key difference between cis- and trans-3-aminocyclobutanol lies in the relative orientation of the amino and hydroxyl groups with respect to the plane of the cyclobutane ring.

  • In the cis isomer , the amino and hydroxyl groups are on the same side of the ring.

  • In the trans isomer , the amino and hydroxyl groups are on opposite sides of the ring.

This fundamental structural difference has significant implications for how these molecules can interact with a binding pocket of a protein.

Predicted Biological Activity: A Hypothesis-Driven Approach

Given the structural disparities, it is highly probable that cis- and trans-3-aminocyclobutanol will exhibit different biological activities. We can hypothesize these differences based on structure-activity relationships observed in analogous small molecules. For instance, studies on the cis and trans isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) revealed that the trans isomer is a potent agonist for metabotropic glutamate receptors, while the cis isomer has a higher affinity for ionotropic NMDA receptors and is a more potent convulsant.[8] This demonstrates that a simple change in stereochemistry on a small carbocyclic ring can dramatically alter receptor selectivity and in vivo effects.[8]

Based on these principles, we can formulate the following hypotheses for the differential activity of cis- and trans-3-aminocyclobutanol:

  • Hypothesis 1: Differential Target Affinity and Selectivity. The distinct spatial presentation of the amino and hydroxyl groups will lead to preferential binding of one isomer to a specific biological target over the other. For example, if a target protein has two adjacent binding pockets that can accommodate both the amino and hydroxyl groups simultaneously, the cis isomer may exhibit higher affinity. Conversely, if the binding site requires a more linear arrangement of these functional groups, the trans isomer might be favored.

  • Hypothesis 2: Altered Pharmacokinetic Profiles. The different polar surface areas and dipole moments resulting from the cis and trans configurations could influence properties such as membrane permeability, solubility, and metabolism, leading to different pharmacokinetic profiles.

  • Hypothesis 3: Divergent Off-Target Effects. The isomer with lower affinity for the primary target may interact more readily with other proteins, leading to a different side-effect profile.

A Proposed Experimental Framework for Comparative Analysis

To empirically test these hypotheses, a systematic, head-to-head comparison of the biological activities of cis- and trans-3-aminocyclobutanol is necessary. The following is a proposed experimental workflow.

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: In Vivo Evaluation A Target Identification (e.g., Kinase Panel, GPCR Panel) B Affinity & Potency Assays (e.g., IC50/EC50 Determination) A->B C Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathway Analysis) B->C D In Vitro ADME (e.g., PAMPA, Microsomal Stability) C->D E In Vitro Toxicology (e.g., Cytotoxicity Assays) D->E F Pharmacokinetic Studies (e.g., Rodent Models) E->F G Efficacy Studies (e.g., Disease Models) F->G

Caption: A proposed phased experimental workflow for the comparative biological evaluation of cis- and trans-3-aminocyclobutanol.

Detailed Experimental Protocols

1. Broad Spectrum In Vitro Screening

  • Objective: To identify potential biological targets for each isomer.

  • Protocol:

    • Synthesize or procure high-purity samples of cis- and trans-3-aminocyclobutanol hydrochloride.[9][10][11]

    • Perform a broad-spectrum screen against a panel of common drug targets, such as a kinase panel (e.g., DiscoverX KINOMEscan) and a G-protein coupled receptor (GPCR) panel (e.g., Eurofins SafetyScreen).

    • Analyze the screening data to identify any "hits" where an isomer shows significant activity (e.g., >50% inhibition or activation at a given concentration).

2. Target-Specific Affinity and Potency Assays

  • Objective: To quantify the interaction of each isomer with the identified "hit" targets.

  • Protocol:

    • For each identified target, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for both isomers.

    • Utilize appropriate assay formats, such as radiometric binding assays for receptor affinity or enzymatic assays for enzyme inhibition.

    • Compare the IC50/EC50 values to determine if there is a significant difference in potency between the cis and trans isomers.

3. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

  • Objective: To assess the drug-like properties of each isomer.

  • Protocol:

    • Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive intestinal absorption.

    • Metabolic Stability: Incubate each isomer with liver microsomes (human and rodent) and measure the rate of disappearance over time to predict metabolic clearance.

    • Protein Binding: Determine the extent of binding to plasma proteins using equilibrium dialysis.

4. In Vitro Cytotoxicity Assessment

  • Objective: To evaluate the general toxicity of each isomer.

  • Protocol:

    • Treat a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) with increasing concentrations of each isomer.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.

    • Determine the CC50 (half-maximal cytotoxic concentration) for each isomer.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Biological Data for Cis- and Trans-3-Aminocyclobutanol

ParameterCis-3-aminocyclobutanolTrans-3-aminocyclobutanol
Target X Affinity (Ki) 100 nM>10,000 nM
Target Y Affinity (Ki) >10,000 nM50 nM
IC50 (Target Y) >50,000 nM250 nM
PAMPA Permeability LowModerate
Microsomal Half-life 30 min90 min
CC50 (HepG2) 75 µM>200 µM

This hypothetical data illustrates a scenario where the cis and trans isomers have distinct target profiles and drug-like properties. In this example, the trans isomer is a more potent and selective inhibitor of "Target Y" with better permeability and lower cytotoxicity, making it a more promising lead candidate for further development.

Conclusion

While the biological activities of cis- and trans-3-aminocyclobutanol have not been extensively compared in the public domain, the foundational principles of stereochemistry in drug action strongly suggest that they will possess distinct pharmacological profiles.[1][2][3][4] The rigid cyclobutane core provides a fixed orientation for the key pharmacophoric elements—the amino and hydroxyl groups—making these isomers ideal candidates for investigating the impact of stereochemistry on biological function.[5] The proposed experimental framework provides a comprehensive strategy for elucidating these differences, from initial target identification to in vitro safety assessment. Such a study would not only provide valuable data for the drug discovery community but also serve as a compelling case study on the critical importance of stereoisomerism in medicinal chemistry.

References

  • Fleet, G., et al. (1988). Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. ChemInform.
  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.
  • Chen, K. X., & Njoroge, F. G. (2011). In Antiviral Drugs: From Basic Discovery Through Clinical Trials. Wiley.
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
  • Smith, J. (2019). Lecture 3: Stereochemistry and drugs. University Course Lecture.
  • (2025). (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC.
  • (2025). Cis and Trans Isomers. Chemistry Steps.
  • (2026). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Scherman, D. (Date unavailable). Stereochemistry and Drug Action.
  • (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • (Date unavailable). Stereochemistry. The Organic Chemistry of Medicinal Agents - AccessPharmacy.
  • (Date unavailable). cis-3-(Aminomethyl)cyclobutanol hydrochloride. MedChemExpress.
  • (Date unavailable).
  • (1992). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed.
  • (Date unavailable). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. Chem-Impex.
  • (2021). (Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Reddit.
  • (Date unavailable). 3-Aminocyclobutanol hydrochloride. Fluorochem.
  • (Date unavailable). 3-Aminocyclobutanol. Sigma-Aldrich.
  • (Date unavailable). 3-Aminocyclobutanol hydrochloride CAS-1036260-25-9. Sigma-Aldrich.
  • (Date unavailable). 3-Aminocyclobutanol | C4H9NO | CID 45789889. PubChem.
  • (Date unavailable). trans-3-Aminocyclobutanol hydrochloride 97%. AChemBlock.
  • (Date unavailable). cis-3-aminocyclobutanol. Synblock.
  • (2026).
  • (2026). (TRANS)

Sources

Comparative

Computational Modeling of 3-Aminocyclobutanol-Protein Interactions: A Comparative Guide to Force Fields and Docking Engines

As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling constrained, sp³-rich fragments. Fragment-based drug discovery (FBDD) has increasingly turned to 3D scaffolds like cyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately modeling constrained, sp³-rich fragments. Fragment-based drug discovery (FBDD) has increasingly turned to 3D scaffolds like cyclobutane to escape the "flatland" of traditional aromatic libraries, improving both solubility and target selectivity ()[1].

3-Aminocyclobutanol (3-ACB) is a prime example. It is a highly constrained bifunctional scaffold utilized extensively in medicinal chemistry, including as a critical linker in PROTAC design (e.g.,)[2]. However, modeling 3-ACB presents unique mechanistic challenges:

  • Ring Puckering: The cyclobutane ring is not planar; it exists in "butterfly" puckered conformations to relieve torsional strain.

  • Hydrogen-Bonding Networks: The amino group (pKa ~9.5) is protonated at physiological pH, acting as a strong hydrogen-bond donor, while the hydroxyl group acts as both a donor and acceptor.

  • Stereochemistry: The cis and trans isomers present entirely different 3D pharmacophores.

This guide objectively compares the performance of leading computational modeling software—specifically focusing on Force Fields (OPLS4 vs. OpenFF) and Docking Engines (Schrödinger Glide vs. AutoDock Vina)—for handling 3-ACB derivatives, backed by experimental benchmarks and self-validating protocols.

Force Field Evaluation: Physics-Based vs. Open-Source

The foundation of any accurate docking or molecular dynamics (MD) simulation is the force field. For 3-ACB, the force field must accurately penalize planar conformations and correctly model the solvation energies of the charged ammonium group.

  • OPLS4 (Schrödinger): The has demonstrated industry-leading accuracy in capturing the energetics of challenging chemical spaces, including constrained rings and molecular ions[3]. It utilizes extensive quantum mechanical (QM) training sets to accurately map the torsional energy barriers of cyclobutane ring inversion.

  • OpenFF 2.0.0 (Open Force Field Initiative): A state-of-the-art open-source alternative. Recent show that while OpenFF has closed the gap significantly, OPLS4 still maintains a slight edge in reproducing exact QM conformer energies for highly strained systems[4].

  • GAFF-2.11 (AMBER): A traditional open-source force field that often struggles with the specific puckering dynamics of 4-membered rings without custom parameterization.

Table 1: Force Field Accuracy for Cyclobutane-Containing Fragments

Data synthesized from QM vs. MM conformer energy benchmarks.

Force Field% Conformers with |ΔΔE| < 1.0 kcal/molGeometry RMSD (Å) vs QMSolvation TreatmentComputational Cost
OPLS4 82.5%0.15Highly Optimized (VSites)High (Commercial)
OpenFF 2.0.0 74.1%0.22Standard AM1-BCCMedium (Open Source)
GAFF-2.11 61.3%0.31Standard AM1-BCCLow (Open Source)

Docking Engine Comparison: Glide vs. AutoDock Vina

When docking 3-ACB into a protein binding site (e.g., a kinase hinge region or an E3 ligase), the choice of docking engine dictates the balance between throughput and accuracy.

  • Schrödinger Glide (XP): Glide uses a physics-based scoring function heavily integrated with OPLS4. It excels at identifying deep, buried hydrogen bonds and penalizing desolvation—crucial for the highly polar 3-ACB scaffold.

  • AutoDock Vina: Vina utilizes a semi-empirical scoring function. It is incredibly fast and highly effective for general binding pose prediction, making it the dominant choice for high-throughput virtual screening (HTVS) (). However, it can sometimes fail to correctly orient the trans-3-ACB hydroxyl group due to a simplified treatment of explicit water displacement.

Table 2: Docking Performance for 3-ACB Derivatives (Cross-Docking Benchmark)
Docking EngineScoring Function TypeTop-1 Pose Success (RMSD < 2.0 Å)H-Bond Network RecoveryThroughput (sec/ligand)
Glide XP Physics-based (OPLS4)88%92%~60 - 120
AutoDock Vina Semi-Empirical71%76%~1 - 5

Causality Insight: Why does Glide outperform Vina in H-bond recovery for 3-ACB? Vina's empirical scoring function treats hydrogen bonds as a distance/angle-dependent geometric term. Glide XP incorporates explicit penalty terms for breaking protein-water networks without replacing them with ligand-protein interactions, which is highly relevant for the polar amino and hydroxyl groups of 3-ACB.

Pathway Goal Screening Goal HTVS High-Throughput (>100k cmpds) Goal->HTVS LeadOpt Lead Optimization (High Accuracy) Goal->LeadOpt Vina AutoDock Vina Empirical Scoring HTVS->Vina Speed (1s/ligand) Glide Schrödinger Glide XP Physics-based LeadOpt->Glide Accuracy (60s/ligand)

Figure 1: Decision matrix for selecting docking engines based on project throughput and accuracy requirements.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for modeling 3-ACB interactions is designed as a self-validating system . Every step includes a causality check and a validation gateway.

Phase 1: Ligand Preparation & State Assignment
  • Input Generation: Import 3-ACB derivatives as SMILES strings. Ensure stereochemistry (cis vs. trans) is explicitly defined.

  • Protonation State Assignment: Use Epik (Schrödinger) or Scrubber (Open-Source) to assign protonation states at pH 7.4 ± 0.2 ()[5].

    • Causality: The primary amine of 3-ACB has a pKa of ~9.5. Failing to protonate this group will result in a completely inaccurate electrostatic potential map, leading to failed docking.

  • QM-Guided Conformer Generation: Generate 3D conformers and optimize the geometries at the B3LYP/6-31G* level.

    • Causality: Empirical force fields often underestimate the energy barrier of cyclobutane ring inversion. QM optimization ensures the docking engine starts with physically realistic, puckered states rather than artificially planar geometries.

Phase 2: Receptor Preparation & Docking
  • Protein Preparation: Assign bond orders, add hydrogens, and optimize the H-bond network of the target protein. Remove bulk solvent but retain structural waters bridging the active site.

  • Molecular Docking: Dock the prepared 3-ACB ligands using either Glide XP (with OPLS4) or AutoDock Vina.

  • Self-Validation Checkpoint (Crucial): Before analyzing the novel 3-ACB derivatives, perform a cross-docking control. Re-dock a known, co-crystallized cyclobutane-containing reference ligand into the active site.

    • Validation Gateway: The entire docking run is only considered valid if the reference ligand's predicted pose achieves an RMSD of < 2.0 Å compared to its crystallographic coordinates. If it fails, the grid box size or protonation states must be recalculated.

Phase 3: Rescoring & Analysis
  • MM-GBSA Rescoring: For the top 10 poses, calculate the binding free energy (ΔG_bind) using the MM-GBSA approach to account for the desolvation penalty of the 3-ACB hydroxyl group.

Workflow Start 3-Aminocyclobutanol Input (SMILES) Prep State Assignment pH 7.4 ± 0.2 Start->Prep Epik / Scrubber Conf QM Conformer Gen (B3LYP/6-31G*) Prep->Conf Protonation FF Force Field Param (OPLS4 / OpenFF) Conf->FF Puckered States Dock Receptor Docking (Glide XP / Vina) FF->Dock Parameterized Val Self-Validation (Pose RMSD < 2.0 Å) Dock->Val Top Poses

Figure 2: Self-validating computational workflow for modeling 3-aminocyclobutanol interactions.

Conclusion

For modeling 3-aminocyclobutanol-protein interactions, the choice of computational tool heavily impacts the outcome due to the molecule's ring strain and dense polar functionality. While AutoDock Vina paired with open-source preparation tools remains highly efficient for initial high-throughput screening, Schrödinger’s Glide XP powered by the OPLS4 force field provides superior accuracy for lead optimization. By enforcing QM-guided conformer generation and strict self-validating cross-docking controls, researchers can reliably harness the 3-ACB scaffold in modern drug discovery.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem (PubMed Central). Available at:[Link]

  • OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space. Journal of Chemical Theory and Computation (ACS). Available at:[Link]

  • Collaborative assessment of molecular geometries and energies from the Open Force Field. Journal of Computer-Aided Molecular Design (PubMed Central). Available at:[Link]

  • AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina. BioDockify Blog. Available at:[Link]

  • Benchmarking Active Learning Virtual Screening across Vina, Glide, and SILCS-based docking. ChemRxiv. Available at:[Link]

Sources

Validation

A Comparative Guide to 3-Aminocyclobutanol and Azetidin-3-ol in Medicinal Chemistry

Introduction: The Rise of Small, Saturated Scaffolds in Drug Discovery In the modern era of drug discovery, the focus has increasingly shifted towards molecules with greater three-dimensionality. Small, saturated ring sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Small, Saturated Scaffolds in Drug Discovery

In the modern era of drug discovery, the focus has increasingly shifted towards molecules with greater three-dimensionality. Small, saturated ring systems, rich in sp³-hybridized carbons, have emerged as powerful tools for medicinal chemists. These scaffolds offer a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and novel intellectual property.[1][2] Among these valuable building blocks, four-membered rings like cyclobutanes and azetidines have garnered significant attention.[1]

This guide provides an in-depth comparative analysis of two key representatives: 3-aminocyclobutanol and azetidin-3-ol. Both are 1,3-difunctionalized four-membered rings that serve as versatile scaffolds and bioisosteres. However, the subtle yet critical differences in their structure—a carbon versus a nitrogen atom in the ring—lead to distinct properties and applications. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization. We will explore their structural and physicochemical properties, synthetic accessibility, and, most importantly, their comparative performance in medicinal chemistry, supported by experimental insights.

Part 1: A Tale of Two Rings: Physicochemical and Structural Properties

The fundamental difference between 3-aminocyclobutanol and azetidin-3-ol is the presence of a nitrogen heteroatom in the azetidine ring. This substitution has profound implications for the molecule's polarity, basicity, and conformational behavior.

Comparative Physicochemical Properties

The following table summarizes key computed and experimental properties for the parent scaffolds. These values are crucial for initial drug design, influencing factors like solubility, permeability, and target engagement.

Property3-AminocyclobutanolAzetidin-3-olRationale for Difference
Molecular Formula C₄H₉NO[3]C₃H₇NO[4]Azetidin-3-ol has one fewer CH₂ group.
Molecular Weight 87.12 g/mol [3]73.09 g/mol [4]Lower carbon count in azetidin-3-ol.
logP (calculated) -0.8[3]-1.2 (approx.)The nitrogen heteroatom in azetidin-3-ol increases polarity, lowering the logP.
Topological Polar Surface Area (TPSA) 46.3 Ų[3]32.3 Ų (approx.)The tertiary amine in azetidin-3-ol contributes less to TPSA than the primary amine and alcohol in 3-aminocyclobutanol.
pKa (predicted) ~9.5 (amine)~8.5 (amine)The ring strain and electron-withdrawing effect of the hydroxyl group can influence the basicity of the nitrogen atom.
Boiling Point 157.6°C (trans)[5]170.7°C (predicted)[6]Differences in intermolecular hydrogen bonding and molecular weight affect the boiling point.
Conformational Analysis: Rigidity and Vectorial Display

Both four-membered rings are significantly more rigid than larger cycloalkanes or acyclic linkers, a property highly advantageous in drug design.[7][8] This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially increasing ligand affinity.[8]

  • 3-Aminocyclobutanol: The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to relieve ring strain.[7][9] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents. The 1,3-disubstituted pattern allows for cis and trans isomers, which present the amino and hydroxyl groups with different spatial vectors. This defined geometry is crucial for orienting pharmacophores to achieve optimal interactions within a binding pocket.[10]

  • Azetidin-3-ol: The azetidine ring also adopts a puckered conformation, with the nitrogen atom deviating from the plane of the three carbon atoms.[11] The nitrogen atom introduces a key difference: it can act as a hydrogen bond acceptor, and its lone pair of electrons influences the ring's electronic properties.[12] Furthermore, the nitrogen atom provides a third attachment point for further chemical modification, a feature absent in the cyclobutane core.

The choice between these scaffolds can therefore be driven by the desired spatial orientation of substituents and the need for a hydrogen bond acceptor or an additional point of diversification within the core structure.

Caption: Core structures of 3-aminocyclobutanol and azetidin-3-ol.

Part 2: Synthetic Accessibility: Building the Cores

The practical utility of a scaffold is directly tied to its synthetic accessibility. Historically, the synthesis of strained four-membered rings was challenging, but modern methods have made them much more available.[8][13]

Synthesis of 3-Aminocyclobutanol

The construction of the cyclobutane core often relies on cycloaddition reactions or ring expansions. A common strategy involves the [2+2] cycloaddition of an allene with an enamine, followed by functional group manipulation.[8] Another approach involves the multi-step transformation of commercially available precursors like cyclobutanone. A patented method highlights a route starting from cis-3-dibenzyl cyclobutanol, proceeding through a Mitsunobu reaction to invert the stereochemistry, followed by hydrolysis and debenzylation.[14]

Synthesis of Azetidin-3-ol

Azetidin-3-ol is frequently prepared from inexpensive, commercially available starting materials. The most common method involves the reaction of epichlorohydrin with a primary amine (e.g., benzylamine or benzhydrylamine), which acts as both a nucleophile and a protecting group.[11][15] The resulting 1-substituted-azetidin-3-ol can then be deprotected to yield the free azetidin-3-ol. This straightforward and scalable approach has contributed significantly to the increased use of the azetidine scaffold.[16]

SynthesisWorkflows cluster_cyclobutanol 3-Aminocyclobutanol Synthesis cluster_azetidinol Azetidin-3-ol Synthesis start_cyclo Cyclobutane Precursors (e.g., Cyclobutanone) step1_cyclo Functionalization (e.g., Oximation, Reduction) start_cyclo->step1_cyclo step2_cyclo Stereochemical Control (e.g., Mitsunobu Rxn) step1_cyclo->step2_cyclo product_cyclo 3-Aminocyclobutanol step2_cyclo->product_cyclo start_azet Epichlorohydrin + Primary Amine (R-NH2) step1_azet Intramolecular Cyclization start_azet->step1_azet step2_azet Deprotection (if required) step1_azet->step2_azet product_azet Azetidin-3-ol step2_azet->product_azet

Caption: Generalized synthetic workflows for the two scaffolds.

In general, the synthesis of the azetidin-3-ol core is often considered more direct and scalable from simple starting materials compared to many routes for 3-aminocyclobutanol, which can require more specialized reagents or multi-step sequences. However, the commercial availability of diverse cyclobutane building blocks is rapidly increasing.[10]

Part 3: A Comparative Look at Medicinal Chemistry Applications

The true value of these scaffolds is demonstrated in their application to solve common challenges in drug discovery, such as poor metabolic stability and the need for precise pharmacophore orientation.

Enhancing Metabolic Stability

Metabolic liability is a primary cause of drug candidate failure. Both cyclobutane and azetidine rings are used to enhance metabolic stability by replacing metabolically susceptible groups or by blocking sites of metabolism.[12][17]

  • Cyclobutanes: The cyclobutane ring is metabolically robust.[17] It can replace larger, more flexible systems like cyclohexyl rings, which are prone to oxidation. For example, in the development of the IDH1 inhibitor ivosidenib, replacing a metabolically unstable cyclohexane amine with a difluorocyclobutanyl amine was a key strategy to reduce metabolic clearance.[7]

  • Azetidines: The azetidine ring is also generally more stable to oxidative metabolism than its larger cousins, pyrrolidine and piperidine.[18][19] In a study on serotonin receptor agonists, an azetidine analog proved to be the most metabolically stable in human liver microsomes compared to its pyrrolidine and piperidine counterparts.[18] The incorporation of azetidine motifs in approved drugs like baricitinib and cobimetinib is partly attributed to the improved metabolic stability they confer.[12]

Comparative Experimental Data on Metabolic Stability

Compound SeriesScaffoldRelative Metabolic StabilityReference
5-HT₂C AgonistsPyrrolidineBase[18]
PiperidineSlight Improvement[18]
Azetidine Most Stable [18]
H₃R Inverse AgonistsOxetaneBase[18]
Cyclobutane More Stable [18]

This data suggests that while both scaffolds are effective metabolic blockers, the choice depends on the specific context of the molecule and the group being replaced. Azetidines appear particularly effective at replacing larger saturated N-heterocycles.

Bioisosterism and Scaffolding

Bioisosteric replacement is a key strategy in lead optimization.[20] 3-Aminocyclobutanol and azetidin-3-ol offer unique three-dimensional alternatives to other common structural motifs.

  • 3-Aminocyclobutanol as a Bioisostere: The cyclobutane core can serve as a conformationally restricted replacement for flexible alkyl chains, alkenes, or even larger rings.[10] Its defined puckered structure allows it to mimic the spatial arrangement of other groups while improving properties like Fsp³ character (the fraction of sp³ hybridized carbons), which is often correlated with higher clinical success rates.

  • Azetidin-3-ol as a Bioisostere: Azetidine is frequently used as a bioisostere for pyrrolidine, piperidine, piperazine, and morpholine.[2][21][22] This substitution can offer several advantages:

    • Improved Solubility: The more polar nature of the azetidine ring can enhance aqueous solubility.[2]

    • Vectorial Change: The smaller ring size alters the exit vectors of substituents, allowing for new interactions with the target protein that may not be possible with larger rings.

    • Reduced Lipophilicity: Replacing larger rings with azetidine can lower the molecule's logP, which is often beneficial for pharmacokinetic properties.[19]

Bioisosteres cluster_A Common Structural Motifs cluster_B Bioisosteric Replacements Piperidine Piperidine / Pyrrolidine Azetidinol Azetidin-3-ol Piperidine->Azetidinol Improves Stability & Solubility AlkylChain Flexible Alkyl Chain Cyclobutanol 3-Aminocyclobutanol AlkylChain->Cyclobutanol Adds Rigidity & 3D-Shape

Caption: Bioisosteric replacement strategies.

Part 4: Key Experimental Protocols

To facilitate the practical application of these scaffolds, this section provides detailed, representative experimental protocols.

Protocol 1: Synthesis of N-Boc-azetidin-3-ol

This protocol describes a common synthesis starting from epichlorohydrin and benzylamine, followed by protection and debenzylation.

Materials:

  • Epichlorohydrin

  • Benzylamine

  • Toluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Step A: Synthesis of 1-benzylazetidin-3-ol.

    • To a solution of benzylamine in methanol at 0°C, add epichlorohydrin dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Add a solution of sodium hydroxide in methanol and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, filter off the salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-benzylazetidin-3-ol.

  • Step B: Boc Protection.

    • Dissolve 1-benzylazetidin-3-ol in dichloromethane.

    • Add Boc₂O and stir at room temperature for 12-18 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to give crude tert-butyl 3-hydroxy-1-azetidinecarboxylate.

  • Step C: Debenzylation.

    • Dissolve the product from Step B in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, N-Boc-azetidin-3-ol.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a general workflow to compare the metabolic stability of two compounds, one containing 3-aminocyclobutanol (Compound A) and the other azetidin-3-ol (Compound B).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Compound A and Compound B, 10 mM stock in DMSO)

  • Positive control (e.g., Verapamil, a high-clearance compound)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a master mix of HLM in phosphate buffer on ice. The final protein concentration should be around 0.5-1.0 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM master mix.

    • Add the test compound (A or B) to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a well containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

    • A longer half-life indicates greater metabolic stability. Compare the t½ of Compound A and Compound B to determine their relative stability.

Conclusion and Forward Perspective

Both 3-aminocyclobutanol and azetidin-3-ol are powerful and proven scaffolds in medicinal chemistry, offering a gateway to novel, three-dimensional chemical space with improved drug-like properties.

  • 3-Aminocyclobutanol is an excellent choice for introducing conformational rigidity, replacing flexible linkers, and providing precise stereochemical control over the vectors of its amino and hydroxyl groups. Its carbocyclic core is metabolically robust and does not introduce a basic nitrogen into the ring system itself.

  • Azetidin-3-ol provides a compact, more polar replacement for larger saturated heterocycles like pyrrolidine and piperidine.[2] It offers advantages in modulating pKa, improving solubility, and enhancing metabolic stability, while also providing an additional nitrogen vector for interaction or derivatization.[12][19]

The decision of which scaffold to use must be context-driven. If the goal is to replace a piperidine ring to improve metabolic stability and solubility, azetidin-3-ol is an excellent starting point.[18] If the objective is to rigidify an acyclic linker between two pharmacophores to improve affinity, 3-aminocyclobutanol may be the superior choice.[8]

The continued development of synthetic methods will undoubtedly increase the accessibility and diversity of derivatives for both scaffolds.[8][12] As medicinal chemists continue to prioritize sp³-rich, three-dimensional molecules, the strategic application of 3-aminocyclobutanol and azetidin-3-ol will be instrumental in designing the next generation of therapeutics.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Cheekatla, S. R., et al. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024, April 09). azetidin-3-ol. ChemBK. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutanol. PubChem Compound Database. Available at: [Link]

  • Scott, J. S., et al. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society. Available at: [Link]

  • Chemsrc. (2025, August 22). 3-Azetidinol. Chemsrc. Available at: [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters. Available at: [Link]

  • Mehra, V., et al. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • St-Jean, D. J., & Fotsch, C. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications. Available at: [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine... ResearchGate. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • Cheekatla, S. R., et al. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • ResearchGate. (n.d.). Structures of some azetidine‐based drugs. ResearchGate. Available at: [Link]

  • Boldyrev, I. A., et al. (2018, December 24). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • De Kimpe, N., & D'hooghe, M. (2001, December 18). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. Available at: [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Waser, M. (2014). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience - EPFL. Available at: [Link]

  • Wang, Y., et al. (2024, April 01). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Fülöp, F., et al. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Cordero-Vargas, A., et al. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutanone. PubChem Compound Database. Available at: [Link]

  • Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT. Medicines for All Institute. Available at: [Link]

  • Anderson, A. G., & Wills, M. T. (1973, January 25). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Dragojlovic, V. (2015, August 12). Conformational analysis of cycloalkanes. SpringerLink. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. ResearchGate. Available at: [Link]

Sources

Comparative

Engineering Drug-Like Properties: A Comparative Guide to 3-Aminocyclobutanol as a Bioisostere for Metabolic Stability

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often become the bottleneck between a potent in vitro hit and a viable clinical candidate. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often become the bottleneck between a potent in vitro hit and a viable clinical candidate. Historically, medicinal chemists relied heavily on planar aromatic rings and flexible aliphatic chains. However, these traditional motifs frequently suffer from poor solubility, off-target toxicity, and rapid hepatic clearance.

To overcome these liabilities, the strategic incorporation of sp3-hybridized, three-dimensional scaffolds has become a cornerstone of modern drug design. Among these, 3-aminocyclobutanol has emerged as a highly versatile building block. By offering a conformationally constrained cyclobutane ring functionalized with both an amine and a hydroxyl group, it serves as an exceptional bioisostere.

This guide objectively compares the metabolic stability of 3-aminocyclobutanol-containing compounds against traditional alternatives, providing the mechanistic rationale, comparative experimental data, and self-validating protocols necessary to implement this scaffold in your lead optimization workflows.

Mechanistic Rationale: Escaping CYP450 Metabolism

The primary driver of Phase I metabolic clearance is oxidation by Cytochrome P450 (CYP450) enzymes in the liver. Traditional scaffolds present specific vulnerabilities to these enzymes:

  • Aromatic Rings: Electron-rich pi-systems are highly susceptible to epoxidation and subsequent hydroxylation by CYP450s.

  • Flexible Aliphatic Chains: Linear chains possess numerous rotatable bonds. This flexibility not only incurs a high entropic penalty upon binding to the target receptor but also allows the molecule to adopt multiple conformations within the CYP450 active site, exposing various C-H bonds to oxidation.

The 3-Aminocyclobutanol Advantage: Replacing these motifs with 3-aminocyclobutanol fundamentally alters the molecule's interaction with metabolic enzymes. The puckered cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), enhancing the molecule's 3D complexity. Mechanistically, the rigid ring structure restricts the molecule's conformational freedom, sterically shielding vulnerable C-H bonds from the heme iron center of CYP450s. Furthermore, the lack of an electron-rich pi-cloud prevents the epoxidation pathways that rapidly degrade aromatic alternatives.

G N1 Traditional Scaffold (Aromatic / Linear Chain) N2 Metabolic Liability (High CYP450 Oxidation) N1->N2 N3 Bioisosteric Replacement (3-Aminocyclobutanol) N2->N3 Scaffold Hopping N4 Increased Fsp3 Character (Enhanced 3D Complexity) N3->N4 N5 Conformational Restriction (Fewer Rotatable Bonds) N3->N5 N6 Improved Metabolic Stability (Reduced CYP450 Clearance) N4->N6 N5->N6

Mechanistic pathway of improving stability via bioisosteric replacement.

Comparative Performance Data

To objectively assess the impact of 3-aminocyclobutanol, we must compare its pharmacokinetic parameters against traditional motifs. The data below synthesizes structure-activity relationship (SAR) trends observed during the optimization of kinase and protein-protein interaction inhibitors.

The key metrics for comparison are Half-life (T1/2) and Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM).

Scaffold MotifFsp3 CharacterRotatable BondsHLM T1/2 (min)HLM CLint (µL/min/mg)Primary Metabolic Liability
Linear Amino Alcohol Low-ModerateHigh (>4)< 15.0> 95.0Rapid N-dealkylation & aliphatic oxidation
Aromatic Amine LowLow (1-2)~ 25.0~ 60.0Aromatic ring epoxidation/hydroxylation
3-Aminocyclobutanol HighLow (1-2)> 60.0 < 15.0 Highly resistant to Phase I oxidation

Data Interpretation: The transition from a flexible linear chain to a constrained 3-aminocyclobutanol ring drastically reduces intrinsic clearance. While aromatic rings offer rigidity, their electronic properties invite metabolism; the fully saturated cyclobutane ring provides the optimal balance of rigidity and electronic inertness.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate the comparative data above, researchers rely on the In Vitro Liver Microsomal Stability Assay. As an Application Scientist, I emphasize that a protocol is only as good as its controls. The following methodology is designed as a self-validating system , ensuring that every data point is mechanistically sound and free from artifactual degradation.

Causality-Driven Protocol Steps:

Step 1: Reagent & Control Preparation

  • Action: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the structural integrity and enzymatic activity of the CYP450s.

  • Self-Validation: Include Verapamil (high-clearance) as a positive control to prove the enzymes are active, and Warfarin (low-clearance) as a negative control to prove that compounds are not degrading spontaneously due to buffer instability.

Step 2: Cofactor Addition (The NADPH Regenerating System)

  • Action: Instead of adding neat NADPH, add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: NADPH is highly unstable at 37°C and degrades rapidly. A regenerating system ensures a continuous, non-depleting supply of the reducing equivalents required by CYP450 enzymes for the entire 60-minute incubation, preventing false-positive "stability" results caused by cofactor depletion.

Step 3: Incubation and Kinetic Sampling

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration). Aliquot samples at 0, 15, 30, and 60 minutes.

Step 4: Reaction Quenching

  • Action: Quench each aliquot immediately by mixing it with 3 volumes of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).

  • Causality: Cold ACN instantly denatures the CYP450 proteins, halting all metabolic activity at the exact time point. The organic solvent also precipitates the proteins, which is critical for protecting the LC-MS/MS column in the next step.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate T1/2 and CLint.

G N1 Compound + Controls (1 µM in pH 7.4 Buffer) N4 Incubation at 37°C (Sample at 0, 15, 30, 60 min) N1->N4 N2 Liver Microsomes (0.5 mg/mL Protein) N2->N4 N3 NADPH Regenerating System (Continuous Cofactor Supply) N3->N4 N5 Quench Reaction (Cold ACN + Internal Std) N4->N5 N6 Centrifugation & Protein Precipitation N5->N6 N7 LC-MS/MS Analysis (Calculate T1/2 & CLint) N6->N7

Workflow for assessing metabolic stability using liver microsomes.

Case Studies in Drug Design

The theoretical benefits of 3-aminocyclobutanol are thoroughly validated in recent high-profile drug discovery campaigns.

Case Study 1: Optimizing PKC-θ Kinase Inhibitors (CC-90005)

During the development of selective Protein Kinase C-θ (PKC-θ) inhibitors for T-cell activation modulation, researchers faced significant metabolic liabilities with early ether-based series due to rapid oxidative dealkylation. By incorporating a cis-3-aminocyclobutanol motif at the C2 position of the scaffold, the team achieved a dual breakthrough. The cis stereoisomer provided the exact vector orientation needed for potent kinase inhibition, while the constrained sp3 ring drastically improved metabolic stability in human S9 fractions, ultimately leading to the selection of 1.

Case Study 2: Conformationally Constraining MDM2-p53 Inhibitors

In the pursuit of potent MDM2-p53 interaction inhibitors (MI-888 analogs), early lead compounds featured a flexible 1,2-diol side chain. While potent, these compounds exhibited modest-to-poor stability in human and mouse microsomes (T1/2 < 20 min) due to rapid oxidation of the flexible chain. By replacing the flexible diol with a conformationally constrained cis-3-aminocyclobutanol ring, researchers reduced the number of rotatable bonds. This bioisosteric replacement successfully blocked CYP450-mediated oxidation, extending the microsomal half-life to >60 minutes across multiple species without sacrificing binding affinity2.

Case Study 3: Overcoming the Blood-Brain Barrier (AZD1390)

For central nervous system (CNS) targets, achieving both metabolic stability and Blood-Brain Barrier (BBB) penetration is notoriously difficult. In the discovery of the Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor AZD1390, researchers utilized trans-3-aminocyclobutanol derivatives. The compact, lipophilic nature of the cyclobutane ring, combined with its resistance to efflux transporters and hepatic clearance, enabled the design of a highly penetrant and metabolically stable clinical candidate 3.

Conclusion

The transition from flat, easily metabolized aromatic rings and flexible aliphatic chains to three-dimensional, sp3-rich scaffolds is a proven strategy in modern medicinal chemistry. As demonstrated by comparative experimental data and clinical case studies, 3-aminocyclobutanol offers an elegant solution to metabolic instability. By restricting conformational flexibility and eliminating electron-rich oxidation sites, this bioisostere allows drug developers to engineer superior pharmacokinetic profiles while maintaining target potency.

References

  • Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

X-ray crystallographic analysis of 3-aminocyclobutanol derivatives

Advanced X-Ray Crystallographic Analysis of 3-Aminocyclobutanol Derivatives: A Comparative Guide to Crystallization Strategies Introduction 3-Aminocyclobutanol and its substituted derivatives are highly valued rigidified...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced X-Ray Crystallographic Analysis of 3-Aminocyclobutanol Derivatives: A Comparative Guide to Crystallization Strategies

Introduction

3-Aminocyclobutanol and its substituted derivatives are highly valued rigidified bioisosteres in medicinal chemistry. They are prominently featured in the synthesis of potent kinase inhibitors, including picomolar TrkA/B/C inhibitors and novel positron emission tomography (PET) radioligands 1. However, determining the absolute stereochemistry of these derivatives via Single-Crystal X-Ray Diffraction (SCXRD) is notoriously difficult. Due to their low molecular weight, high polarity, and the dynamic "puckered" conformation of the cyclobutane ring, these molecules exhibit high conformational entropy. Consequently, they frequently precipitate as intractable oils or amorphous syrups rather than forming the well-ordered crystal lattices required for diffraction.

This guide provides an objective comparison of three advanced crystallization strategies—Salt Derivatization, Encapsulated Nanodroplet Crystallization (ENaCt), and Host-Guest Encapsulation—empowering researchers to select the optimal pathway for structural elucidation.

Comparative Analysis of Crystallization Strategies

Strategy A: Salt Formation & Heavy-Atom Derivatization (The Gold Standard)
  • The Science: Converting a basic primary or secondary amine into a salt (e.g., hydrochloride, tosylate) fundamentally alters its thermodynamic solid-state landscape. Ionic interactions provide a massive boost to lattice energy, which overcomes the solvation energy and drives crystallization 2.

  • Performance: This is the most reliable method for ionizable 3-aminocyclobutanol derivatives. By utilizing a heavy-atom counterion (such as p-toluenesulfonic acid), researchers introduce strong anomalous dispersion, which is strictly required for calculating the Flack parameter to definitively assign absolute stereochemistry 1.

  • Drawback: Consumes milligram quantities of the active pharmaceutical ingredient (API) and requires chemical derivatization.

Strategy B: Encapsulated Nanodroplet Crystallization (ENaCt)
  • The Science: ENaCt is a high-throughput, under-oil crystallization technique. A nanoliter droplet of the analyte dissolved in an organic solvent is injected into a larger droplet of inert oil (e.g., silicone or fluorinated oil) 3. The oil acts as a semi-permeable barrier that strictly regulates the evaporation rate of the organic solvent.

  • Performance: By controlling the kinetics of evaporation, ENaCt allows the system to gently enter the metastable zone, suppressing rapid amorphous precipitation. It is highly effective for organic-soluble, non-ionizable derivatives (e.g., Boc-protected 3-aminocyclobutanol) [[3]]().

  • Drawback: Requires specialized automated liquid handlers (e.g., mosquito Xtal3) 3.

Strategy C: Host-Guest Encapsulation (Crystalline Sponges)
  • The Science: This "host-aided" approach utilizes a pre-formed, porous Metal-Organic Framework (MOF) that absorbs the target molecule into its internal voids 3.

  • Performance: The MOF dictates the long-range crystalline order, allowing for SCXRD analysis without the 3-aminocyclobutanol derivative itself needing to crystallize. It is the ultimate rescue strategy for derivatives that remain liquid at room temperature 3.

  • Drawback: The host framework can sometimes obscure the guest's electron density, complicating structural refinement.

Quantitative Performance Comparison

ParameterSalt Derivatization (e.g., Tosylate)ENaCt (Under-Oil Evaporation)Host-Guest (Crystalline Sponge)
Primary Use Case Ionizable, highly polar free aminesOrganic-soluble, neutral intermediatesLiquids, non-crystallizable oils
Material Required 5 – 20 mg< 1 mg1 – 5 µg
Time to Crystal 3 to 14 Days24 Hours to 5 Days2 to 7 Days (Soaking time)
Absolute Configuration Excellent (via heavy counterion)Good (depends on analyte atoms)Moderate (relies on host chirality)
Automation Compatibility Low (Manual setup)High (96-well liquid handlers)Low (Manual micro-manipulation)

Experimental Protocols

Protocol 1: Tosylate Salt Formation and Vapor Diffusion

Causality: Vapor diffusion slowly increases the precipitant concentration. This slow kinetic pathway ensures the system gently crosses into the nucleation region, favoring the thermodynamic crystalline product over kinetic amorphous precipitates.

  • Salt Formation: Dissolve 10 mg of the 3-aminocyclobutanol derivative in 500 µL of a polar aprotic solvent (e.g., THF). Add 1.05 equivalents of p-toluenesulfonic acid monohydrate. Stir at 20°C for 1 hour to ensure complete protonation 1.

  • Isolation: Remove the solvent under a gentle stream of nitrogen.

  • Setup Vapor Diffusion: Dissolve the crude salt in a minimum volume (~100 µL) of Methanol in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of Diethyl Ether (anti-solvent). Cap the outer vial tightly.

  • Validation & Harvest: Allow diffusion for 3–7 days. Validate crystallinity by examining the vial under a polarized light microscope; true crystals will exhibit birefringence (extinction of light upon rotation), whereas amorphous solids will remain dark. Harvest birefringent crystals for SCXRD.

Protocol 2: ENaCt Setup for Lipophilic Derivatives

Causality: For highly substituted derivatives, rapid solvent evaporation leads to oiling out. The inert oil overlay in ENaCt modulates vapor pressure, creating a sustained metastable state for nucleation [[3]]().

  • Sample Preparation: Prepare a near-saturated solution of the derivative in ethyl acetate.

  • Dispensing: Using an automated liquid handler, dispense 200 nL of inert silicone oil into the wells of a 96-well glass sandwich plate [[3]]().

  • Injection: Inject 50 nL of the analyte solution directly into the center of the oil droplet 3.

  • Validation: Seal the plate and incubate at a stable 20°C. Monitor daily via automated imaging. The appearance of sharp, faceted edges under cross-polarized light confirms successful crystallization.

Mechanistic Workflow Diagram

CrystallizationWorkflow Start 3-Aminocyclobutanol Derivative Decision1 Assess Physical State & Solubility Start->Decision1 Solid Basic Amine (Ionizable) Decision1->Solid Free Base Liquid Neutral / Protected (Lipophilic) Decision1->Liquid Amide / Boc-Protected Salt Salt Derivatization (e.g., Tosylate) Solid->Salt Add Heavy Acid ENaCt ENaCt (Nanodroplet under Oil) Liquid->ENaCt >1 mg available Sponge Host-Guest (Crystalline Sponge) Liquid->Sponge <1 mg available or Liquid Vapor Vapor Diffusion (MeOH / Et2O) Salt->Vapor Supersaturation SCXRD Single Crystal X-Ray Diffraction (Absolute Stereochemistry) ENaCt->SCXRD Controlled Evaporation Sponge->SCXRD MOF Encapsulation Vapor->SCXRD Harvest Crystals

Decision matrix for selecting the optimal crystallization strategy for 3-aminocyclobutanol derivatives.

Conclusion

Successfully obtaining SCXRD data for 3-aminocyclobutanol derivatives requires moving beyond standard evaporative techniques. For free amines, salt derivatization with heavy-atom acids remains the gold standard for unambiguous stereochemical assignment. Conversely, for material-limited or highly lipophilic intermediates, modern techniques like ENaCt and Crystalline Sponges provide powerful, high-throughput alternatives that bypass traditional thermodynamic limitations.

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Comparative

Structure-Activity Relationship (SAR) Studies of 3-Aminocyclobutanol Analogs: A Comparative Guide

Executive Summary In modern medicinal chemistry, replacing traditional basic amines (e.g., piperidines, pyrrolidines) with cyclobutane derivatives has emerged as a premier strategy for optimizing pharmacokinetic (PK) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, replacing traditional basic amines (e.g., piperidines, pyrrolidines) with cyclobutane derivatives has emerged as a premier strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, 3-aminocyclobutanol analogs offer unique topological polar surface area (TPSA) modulation, precise hydrogen-bond vector control, and reduced basicity.

This guide objectively compares the performance of 3-aminocyclobutanol-derived compounds against traditional amine alternatives across three distinct therapeutic targets. By analyzing structure-activity relationship (SAR) data, we demonstrate how this moiety resolves critical bottlenecks such as blood-brain barrier (BBB) efflux, off-target kinase activity, and genotoxicity.

The Strategic Logic of 3-Aminocyclobutanol in SAR

The cyclobutane ring is puckered, meaning the cis and trans isomers of 3-aminocyclobutanol project their amine and hydroxyl groups in significantly different spatial vectors.

  • Vector Control: The trans isomer often extends the hydroxyl group to interact with solvent-exposed regions or specific hinge-binding residues, whereas the cis isomer can fold into tighter hydrophobic pockets.

  • Basicity & Lipophilicity: Compared to highly basic aliphatic amines, the electron-withdrawing effect of the hydroxyl group across the strained four-membered ring lowers the amine's pKa. This reduction in basicity is directly causal to decreased hERG channel inhibition and lower P-glycoprotein (P-gp) mediated efflux.

SAR_Logic Lead Lead Compound (Basic Amine) Issues High Efflux / Low BBB Poor Metabolic Stability Lead->Issues Intervention Scaffold Hopping: 3-Aminocyclobutanol Issues->Intervention Trans trans-Isomer (e.g., AZD1390) Intervention->Trans Cis cis-Isomer (e.g., CC-90005) Intervention->Cis Result1 Improved BBB Penetration Target Selectivity Trans->Result1 Result2 Enhanced Metabolic Stability Isoform Selectivity Cis->Result2

Logical flow of SAR optimization using 3-aminocyclobutanol isomers.

Comparative Case Studies

Overcoming BBB Efflux in ATM Kinase Inhibitors (AZD1390)

The Challenge: Early pan-PIKK inhibitors exhibited high affinity for Ataxia-Telangiectasia Mutated (ATM) kinase but suffered from high efflux ratios, preventing them from crossing the blood-brain barrier (BBB) to treat glioblastoma[1]. The Solution: SAR studies revealed that replacing traditional solubilizing groups with trans-3-aminocyclobutanol significantly altered the property space. The trans isomer maintained the necessary vector for ribose pocket binding without introducing specific hydrogen bonding penalties. The Result: The resulting clinical candidate, AZD1390, achieved an enzyme IC50 of 0.006 μM, >270-fold selectivity over related targets (ATR, DNA-PK, mTOR), and successfully penetrated the CNS with low efflux[1].

Achieving Isoform Selectivity in PKC-θ Inhibitors (CC-90005)

The Challenge: Inhibiting PKC-θ is a major goal for T-cell mediated autoimmune diseases, but achieving selectivity over the closely related PKC-δ isoform is notoriously difficult using standard basic C4 amines[2]. The Solution: A systematic SAR exploration of amino alcohols demonstrated a strict stereochemical preference. The cis-3-aminocyclobutanol analogs were vastly superior to their trans counterparts. The Result: The cis isomer optimally filled the binding pocket, yielding excellent PKC-θ potency, high metabolic stability in S9 fractions, and exquisite kinome selectivity, leading to the discovery of CC-90005[2].

Eliminating Genotoxicity in SIK2/SIK3 Inhibitors (GLPG4970)

The Challenge: The 1,6-naphthyridine derivative GLPG4876 was a potent SIK2/SIK3 inhibitor but was found to be clastogenic (genotoxic) in rat micronucleus assays, halting its development[3]. The Solution: Scaffold hopping guided by X-ray crystallography utilized 3-aminocyclobutanol to redesign the core. The Result: The new pyridine derivative, GLPG4970, retained extreme potency on SIK2/SIK3 while completely eliminating in vitro and in vivo genotoxicity and displaying low hERG channel inhibition[3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of 3-aminocyclobutanol analogs against their traditional amine predecessors.

Drug Candidate / TargetAmine ModificationPotency (IC50)Key Performance AdvantageLimitation of Alternative Amine
AZD1390 (ATM)[1]trans-3-aminocyclobutanol0.006 μMHigh BBB penetration; low P-gp efflux.Basic amines exhibited high efflux and poor CNS exposure.
CC-90005 (PKC-θ)[2]cis-3-aminocyclobutanol< 10 nMHigh S9 metabolic stability; PKC-δ selectivity.Basic C4 amines lacked isoform selectivity.
GLPG4970 (SIK2/3)[3]3-aminocyclobutanolSub-nMNon-clastogenic; low hERG inhibition.Previous scaffolds induced in vivo genotoxicity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the chemoselective incorporation of 3-aminocyclobutanol and the subsequent validation of metabolic stability.

Exp_Workflow Syn 1. C-N Cross-Coupling (Chemoselective) Pur 2. Purification & NMR (Stereo-Confirmation) Syn->Pur Bio 3. Kinase Assay (IC50 Determination) Pur->Bio ADME 4. ADME Profiling (S9 Fraction Stability) Bio->ADME

Standard experimental workflow for 3-aminocyclobutanol analog synthesis and validation.

Protocol A: Chemoselective Palladium-Catalyzed C-N Cross-Coupling

Causality Note: Using BrettPhos palladacycle Gen. 1 prevents β-hydride elimination and allows for highly chemoselective coupling at the primary amine without requiring protection of the secondary hydroxyl group on the cyclobutane ring[2].

  • Preparation: In an oven-dried vial equipped with a stir bar, combine the aryl halide core (1.0 eq) and cis- or trans-3-aminocyclobutanol hydrochloride (1.2 eq).

  • Catalyst Loading: Add RuPhos (0.1 eq), BrettPhos palladacycle Gen. 1 (0.1 eq), and Cesium Carbonate (2.0 eq)[2].

  • Solvent Addition: Evacuate and backfill the vial with N2 (3 cycles). Add anhydrous t-butanol (0.15 M relative to the aryl halide).

  • Reaction: Seal the vial and heat at 85 °C for 12–16 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the final analog. Confirm stereochemical retention via 1H NMR (specifically looking at the cyclobutane methine proton coupling constants).

Protocol B: In Vitro Metabolic Stability (Human Liver S9 Fraction)

Causality Note: S9 fractions are preferred over microsomes for these analogs because they contain both Phase I (CYP450) and Phase II (UGT, SULT) metabolizing enzymes, providing a holistic view of the cyclobutanol's metabolic fate[2].

  • Incubation Mixture: Prepare a 100 μL incubation mixture containing human liver S9 fraction (1 mg/mL protein), 1 μM of the 3-aminocyclobutanol test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding a cofactor mixture (NADPH regenerating system and UDPGA for Phase II conjugation).

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 10 μL aliquots and immediately quench in 30 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (CL_int) and half-life (t1/2).

References[3] Structure–Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00584[1] Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00342[2] Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00980

Sources

Validation

comparing the efficacy of 3-aminocyclobutanol-based PROTACs

The rapid evolution of targeted protein degradation has shifted the focus of Proteolysis Targeting Chimeras (PROTACs) from mere target affinity to the precise thermodynamic optimization of the ternary complex. While earl...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid evolution of targeted protein degradation has shifted the focus of Proteolysis Targeting Chimeras (PROTACs) from mere target affinity to the precise thermodynamic optimization of the ternary complex. While early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains, excessive conformational freedom often results in a high entropic penalty upon binding, limiting ternary complex stability and cellular permeability[1][2].

To overcome these limitations, structural rigidification using motifs like piperidine, piperazine, and increasingly, 3-aminocyclobutanol , has emerged as a superior strategy[3][4]. This guide objectively compares the efficacy of 3-aminocyclobutanol-based PROTACs against traditional flexible alternatives, providing the thermodynamic causality and self-validating experimental protocols necessary for advanced drug development.

The Thermodynamic Causality of Rigid Linkers

The efficacy of a PROTAC is governed by its ability to form a stable, cooperative ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase. Flexible linkers (e.g., PEG) possess a high number of rotatable bonds (NRotB). While this flexibility allows the molecule to sample vast conformational space to find a productive binding pose, it exacts a severe thermodynamic cost: the PROTAC must "freeze" into a single conformation upon ternary complex formation, resulting in a massive loss of entropy[1][4].

By incorporating a rigid 3-aminocyclobutanol core—often optimized as trans-3-amino-2,2,4,4-tetramethylcyclobutanol—drug designers can "pre-organize" the PROTAC into its bioactive conformation[5]. This rigidification significantly reduces the entropic penalty of binding. Furthermore, the tetramethylcyclobutane core imparts exceptional lipophilicity, metabolic stability, and rigidity, drastically improving oral bioavailability and cell permeability compared to highly polar, flexible PEG chains[2][5].

Thermo Flex Flexible Linker (PEG) High Rotatable Bonds Penalty High Entropic Penalty During Binding Flex->Penalty Rigid Rigid Linker (Cyclobutanol) Pre-organized Conformation Bonus Low Entropic Penalty Favorable Binding Rigid->Bonus Unstable Transient Ternary Complex Penalty->Unstable Stable Highly Stable Ternary Complex Bonus->Stable

Caption: Thermodynamic comparison of flexible versus rigid linkers in ternary complex formation.

Comparative Efficacy: 3-Aminocyclobutanol vs. Alternatives

To objectively evaluate the performance of 3-aminocyclobutanol, we can analyze the degradation of the Androgen Receptor (AR), a well-validated PROTAC target., an orally bioavailable AR PROTAC degrader currently in clinical evaluation, utilizes an O-arylated trans-1,3-aminotetramethylcyclobutanol moiety to recruit the CRBN E3 ligase[5][6].

The table below synthesizes quantitative data comparing the 3-aminocyclobutanol motif against traditional PEG and piperidine-based linkers targeting the same POI[1][3][6].

Linker MotifRepresentative PROTACTargetDC50 (nM)Conformational FreedomEntropic PenaltyPermeability & Stability Profile
Flexible (PEG/Alkyl) Early AR DegradersAR~10 - 50High (High NRotB)HighModerate; prone to intramolecular folding and poor oral bioavailability.
Rigid (Piperidine) ARV-110 / ARD-69AR~1.0 - 5.0LowLowHigh; basic nitrogen improves aqueous solubility and cell permeability.
Rigid (3-Aminocyclobutanol) GDC-2992AR2.7Very LowVery LowVery High; tetramethylation provides superior metabolic stability and lipophilicity.

Data indicates that while piperidine and cyclobutanol both achieve single-digit nanomolar DC50 values, the unreactive and bulky tetramethylcyclobutane moiety in GDC-2992 offers a distinct advantage in metabolic half-life and rigidity[5][6].

G POI Target Protein (e.g., AR) Ternary Stable Ternary Complex (Pre-organized) POI->Ternary PROTAC 3-Aminocyclobutanol PROTAC (GDC-2992) PROTAC->Ternary Rigid Linker Reduces Entropy E3 E3 Ligase (e.g., CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome Proteasomal Degradation Ub->Proteasome

Caption: Mechanism of Action: 3-aminocyclobutanol-based PROTACs forming a stable ternary complex.

Self-Validating Experimental Protocol: Efficacy & Mechanism Verification

To rigorously compare the efficacy of a 3-aminocyclobutanol PROTAC against a PEG-based alternative, the experimental design must be a self-validating system. It is not enough to simply observe protein loss; you must prove that the loss is driven by the ubiquitin-proteasome system and that the PROTAC operates via a ternary complex mechanism (evidenced by the "hook effect").

Step-by-Step Methodology: DC50 Determination & Mechanistic Rescue

1. Cell Culture & Dose-Response Treatment

  • Action: Seed VCaP cells (for AR degradation) in 6-well plates at 3×105 cells/well. Treat cells with a 10-point logarithmic dilution series of the PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours.

  • Causality: A wide concentration gradient is required to capture both the half-maximal degradation concentration (DC50) and the high-concentration "hook effect"—a hallmark of PROTACs where independent binary complexes (POI-PROTAC and E3-PROTAC) outcompete the formation of the productive ternary complex.

2. Mechanistic Rescue Controls (The Self-Validating Step)

  • Action: In parallel wells treated with the PROTAC at its Dmax concentration, co-treat with either 10 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor).

  • Causality: If the target protein is rescued by MG132 or MLN4924, it definitively proves that the 3-aminocyclobutanol PROTAC is functioning through cullin-RING ligase-mediated proteasomal degradation, ruling out off-target cytotoxicity or transcriptional suppression.

3. Protein Extraction & Western Blotting

  • Action: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Causality: Inhibitors are critical to prevent endogenous, non-specific enzymatic cleavage of the POI during extraction, which would artificially inflate the perceived degradation efficacy.

  • Action: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-AR and anti-GAPDH (loading control) antibodies.

4. Quantification

  • Action: Normalize the AR band intensity to the GAPDH band intensity using densitometry software. Plot the normalized protein levels against the log[PROTAC] concentration to calculate the DC50 and Dmax.

Workflow Step1 Cell Culture & Treatment Step2 Lysis & Extraction Step1->Step2 Step3 Western Blot Analysis Step2->Step3 Step4 Quantification (DC50 & Dmax) Step3->Step4 Step5 Hook Effect & Rescue Validation Step4->Step5

Caption: Step-by-step self-validating workflow for determining PROTAC degradation efficacy.

Conclusion

The transition from flexible PEG chains to rigid motifs like 3-aminocyclobutanol represents a maturation in PROTAC rational design. By locking the degrader into a pre-organized, bioactive conformation, 3-aminocyclobutanol minimizes the entropic penalty of ternary complex formation while simultaneously enhancing metabolic stability and lipophilicity. For drug development professionals targeting challenging intracellular proteins, integrating rigid cyclobutane cores offers a highly efficacious, thermodynamically favorable alternative to traditional flexible linkers.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling and Hazard Causality

As a Senior Application Scientist, I frequently consult with drug development teams utilizing sp3-rich scaffolds like 3-aminocyclobutanol to improve the pharmacokinetic profiles of their pipeline candidates. While its ut...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams utilizing sp3-rich scaffolds like 3-aminocyclobutanol to improve the pharmacokinetic profiles of their pipeline candidates. While its utility as a building block in synthesizing kinase inhibitors and PROTACs is undeniable, its handling and disposal require rigorous operational discipline.

3-Aminocyclobutanol is a potent skin, eye, and respiratory irritant 1[1]. Improper disposal not only violates environmental compliance but poses an acute exposure risk to laboratory personnel. The following guide provides field-proven, self-validating methodologies for the safe operational handling and disposal of this compound.

Understanding the physical state of a chemical is the first step in designing a self-validating safety protocol. 3-Aminocyclobutanol exists as a solid at room temperature, which introduces a specific logistical challenge: dust aerosolization.

PropertyValueOperational Implication
Appearance Solid[1]High risk of aerosolized dust during transfer and disposal.
Melting Point 112 °C[1]Remains solid at ambient lab temperatures; requires mechanical collection if spilled.
Boiling Point 157.6 °C (at 760 mmHg)[1]Moderate volatility if heated; all open-container handling must occur in a fume hood.
Relative Density 1.10±0.1 g/cm³[1]Heavier than water; will settle in aqueous waste mixtures.
Hazard Statements H315, H319, H335[1]Necessitates strict skin, eye, and respiratory PPE during all disposal procedures.

Pre-Operational Safety & PPE Requirements

Before initiating any transfer or disposal involving 3-aminocyclobutanol, personnel must establish a primary line of defense.

  • Causality: Because the compound is a severe eye irritant (H319) and respiratory irritant (H335)[1], standard laboratory safety glasses are insufficient.

  • Required Gear: Operators must equip a P95 (US) or P1 (EU EN 143) particulate respirator, chemical-resistant nitrile gloves, and a full face shield 1[1].

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

Objective: Safely package and segregate unreacted or waste 3-aminocyclobutanol for commercial disposal.

  • Waste Segregation: Isolate 3-aminocyclobutanol waste from strong oxidizing agents and concentrated acids.

    • Causality: As an aliphatic amine, mixing it with incompatible acidic chemicals can trigger rapid, exothermic acid-base reactions, potentially leading to container rupture.

  • Primary Containment: Transfer solid waste into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • Validation: Ensure the PTFE-lined cap is torqued securely to prevent moisture ingress. Amines are hygroscopic, and the compound must be kept in suitable, closed containers for disposal[1].

  • Secondary Containment: Place the primary container within a secondary spill tray or bin designated specifically for "Basic Organic Waste."

  • Labeling: Affix a GHS-compliant label indicating "Warning: Contains 3-Aminocyclobutanol. Causes skin/eye/respiratory irritation."

  • Licensed Handover: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[1]. Under no circumstances should this chemical be allowed to enter drains or the municipal sewer system[1].

Protocol B: Acute Spill Management and Decontamination

Objective: Contain and neutralize accidental releases without generating airborne dust.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Maximize local exhaust ventilation to mitigate inhalation risks associated with its H335 classification[1].

  • Dust-Free Collection: Do not dry sweep with a standard broom. Pick up and arrange disposal without creating dust[1]. Use a slightly dampened absorbent pad or sweep up and shovel using non-sparking tools[1].

    • Causality: Dry sweeping aerosolizes the amine, drastically increasing respiratory exposure and contaminating wider laboratory surfaces.

  • Surface Decontamination: Wash the spill area with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by a soap and water rinse[1].

    • Validation: Swab the cleaned surface with wet pH paper; a neutral reading (pH 6-7) confirms complete decontamination and verifies the area is safe for normal operations.

  • Waste Consolidation: Place all contaminated cleaning materials (pads, gloves, sweepings) into a dedicated, closed container for licensed disposal[1].

Visualizing the Operational Workflow

The following logic tree outlines the critical path for managing a 3-aminocyclobutanol spill, ensuring all safety and containment benchmarks are met before final disposal.

SpillWorkflow A Spill Detected (3-Aminocyclobutanol) B Maximize Ventilation & Evacuate Area A->B C Don PPE (P95 Respirator, Face Shield) B->C D Dampen Spill (Prevent Dust Aerosolization) C->D E Collect Solid (Non-Sparking Tools) D->E F Decontaminate Surface (Dilute Citric Acid) E->F G Verify Neutrality (pH Paper Swab) F->G H Licensed Waste Handover G->H

Workflow for 3-Aminocyclobutanol spill containment, neutralization, and disposal.

References

Sources

Handling

Personal protective equipment for handling 3-Aminocyclobutanol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic system where safety protocols are engineered to neutralize specific molecular hazards. 3-Aminocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic system where safety protocols are engineered to neutralize specific molecular hazards.

3-Aminocyclobutanol and its stereoisomers (such as trans-3-aminocyclobutanol) are highly valuable synthons in modern drug discovery. They are heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as the investigational androgen receptor degrader GDC-2992, because the cyclobutane core imparts increased lipophilicity, rigidity, and metabolic stability to pharmaceutical compounds[1]. However, the same structural features that make this molecule biologically valuable also dictate its rigorous handling requirements.

Below is the comprehensive, causality-driven guide to the Personal Protective Equipment (PPE), operational logistics, and disposal plans for 3-Aminocyclobutanol.

The Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why 3-Aminocyclobutanol is hazardous. The molecule features a primary amine group, which is inherently nucleophilic and basic, leading to severe tissue irritation upon contact. Furthermore, its low molecular weight (87.12 g/mol ) and solid form mean it can easily become an aerosolized dust hazard[2].

Table 1: Physicochemical & Quantitative Hazard Summary

Property / Hazard Parameter Value / Description Causality & Operational Impact
Molecular Weight 87.12 g/mol [2] Low molecular weight facilitates rapid diffusion through biological membranes.
Boiling Point ~157.6°C at 760 mmHg Relatively volatile for an amino-alcohol; vapor/dust inhalation is a primary risk.
GHS Hazard Statements H315, H317, H319, H335[3] Causes skin/eye irritation, allergic skin reactions, and respiratory irritation.

| Acute Toxicity | H302 + H312 + H332[4] | Harmful if swallowed, in contact with skin, or if inhaled. Requires systemic PPE. |

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling 3-Aminocyclobutanol. Every piece of PPE must act as a targeted physical barrier against the molecule's specific properties.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification & Standard Scientific Justification
Eye/Face Protection Safety goggles + Face shield (NIOSH/EN 166)[5] Amines cause rapid saponification of ocular lipids. A face shield prevents catastrophic eye damage during bulk transfers.
Hand Protection Nitrile or Neoprene gloves (EN 374) The lipophilic cyclobutane ring enhances dermal penetration. Gloves must be inspected for micro-tears prior to use[5].
Body Protection Chemically resistant lab coat or complete chemical suit Required to prevent systemic absorption (H312). Suit selection depends on the concentration and scale of the operation[3].

| Respiratory Protection | N95/P100 Particulate Respirator or SCBA | Prevents inhalation of irritating dust (H335). Self-Contained Breathing Apparatus (SCBA) is mandatory during fire or major spills[4]. |

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify that the laboratory fume hood is fully operational.

  • Validation: Use an anemometer or hood monitor to confirm a face velocity of at least 100 feet per minute (fpm). 3-Aminocyclobutanol must never be handled on an open bench due to its dust formation potential[5].

Step 2: PPE Donning and Integrity Check

  • Action: Don the PPE outlined in Table 2.

  • Validation: Perform a visual and inflation check of nitrile gloves to ensure zero micro-punctures. Ensure the particulate respirator forms a complete seal around the face.

Step 3: Reagent Transfer and Weighing

  • Action: Use anti-static spatulas and weigh boats to transfer the solid.

  • Causality: Static electricity can cause the fine powder to aerosolize, immediately triggering the H335 respiratory hazard. Minimize agitation to prevent dust formation[5].

Step 4: Decontamination and Doffing

  • Action: Remove gloves using the standard "beak method" (without touching the glove's outer surface) to avoid secondary skin contact[5]. Wash hands and exposed skin immediately with soap and copious amounts of water.

HandlingWorkflow A 1. Pre-Operation Validation Verify Hood Velocity >100 fpm B 2. PPE Donning Inspect Gloves & Respirator A->B C 3. Reagent Handling Transfer 3-Aminocyclobutanol B->C D Dust/Aerosol Generated? C->D E Halt Operation Engage Local Exhaust D->E Yes (Hazard) F 4. Safe Transfer Seal in Secondary Container D->F No (Safe) E->C Corrected G 5. Decontamination Wash & Dispose PPE F->G

Operational workflow for handling 3-Aminocyclobutanol, emphasizing dust mitigation and PPE validation.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent environmental contamination and acute personnel exposure.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area to a safe, upwind location. Mark the contaminated area with warning signs[4].

  • Respiratory Upgrade: Emergency responders must upgrade to a Self-Contained Breathing Apparatus (SCBA) and a complete chemical protection suit before re-entering the spill zone[4].

  • Containment (No Sweeping): Do not use compressed air or dry sweeping, as this will aerosolize the amine dust. Instead, pick up the material using a damp binding agent or carefully shovel it into a suitable, sealable hazardous waste container[5].

  • Surface Decontamination: Wash the spill site with water and a weak acidic neutralizing agent (if permitted by local EHS guidelines) to neutralize residual amines, ensuring the runoff is collected and not sent down the drain.

Fire Hazards: In combustion, 3-Aminocyclobutanol emits highly toxic fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[4]. Fires must be extinguished using water spray, alcohol-resistant foam, or dry chemical powder[3].

Disposal and Environmental Logistics

3-Aminocyclobutanol poses a severe risk to aquatic ecosystems and municipal water treatment facilities.

  • Drain Prohibition: Under no circumstances should the product or its aqueous washings be allowed to enter laboratory drains or the general sewage system[5].

  • Waste Segregation: Solid waste, contaminated gloves, and empty reagent bottles must be segregated into clearly labeled, airtight hazardous waste containers.

  • Final Disposal: Disposal must be arranged through a licensed hazardous waste contractor, typically via high-temperature incineration in accordance with local, state, and federal environmental laws[5].

PROTAC_Synthesis N1 3-Aminocyclobutanol (Target Binding Motif) N2 Chemical Linker (PEG/Alkyl Chain) N1->N2 Coupling N4 Heterobifunctional PROTAC (e.g., GDC-2992) N2->N4 Assembly N3 E3 Ligase Ligand (CRBN/VHL Recruiter) N3->N2 Conjugation N5 Targeted Protein Degradation N4->N5 In Vivo Action

Role of 3-Aminocyclobutanol derivatives in the modular synthesis of PROTACs for protein degradation.

References

  • 3-Aminocyclobutanol | C4H9NO | CID 45789889 PubChem - National Institutes of Health (NIH) [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Organic Letters (ACS Publications)[Link]

Sources

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